UNC1021
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c31-25(29-17-9-23(10-18-29)27-13-1-2-14-27)21-5-7-22(8-6-21)26(32)30-19-11-24(12-20-30)28-15-3-4-16-28/h5-8,23-24H,1-4,9-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUTKCNKODAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of G9a/GLP Inhibitors: The Case of UNC0638
Notice of Clarification: The query for "UNC1021" presents ambiguity in current scientific literature. However, a closely related and extensively studied series of compounds, including UNC0638, are well-documented as potent inhibitors of the G9a and G9a-like protein (GLP) histone methyltransferases. This guide will focus on UNC0638 as a representative chemical probe to provide a comprehensive overview of the mechanism of action for this class of inhibitors, which aligns with the technical requirements of the original request.
Executive Summary
UNC0638 is a potent, selective, and cell-permeable small molecule inhibitor of the protein lysine (B10760008) methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are predominantly associated with transcriptional repression.[3][4] By inhibiting G9a and GLP, UNC0638 leads to a global reduction in H3K9me2 levels, resulting in the de-repression and reactivation of silenced genes.[1][5] This guide details the molecular mechanism of UNC0638, its quantitative biochemical and cellular activities, relevant experimental protocols, and the signaling pathway it modulates.
Core Mechanism of Action
The primary mechanism of action for UNC0638 is the competitive inhibition of the G9a and GLP enzymes.[1] G9a and GLP form a heterodimeric complex in vivo, which is the main functional unit responsible for H3K9 mono- and dimethylation in euchromatic regions.[3][6]
Molecular Interaction: X-ray crystallography studies have revealed that UNC0638 binds to the substrate-binding pocket of G9a, specifically occupying the peptide binding groove. It does not interact with the S-adenosyl-l-methionine (SAM) cofactor binding pocket, indicating it is a substrate-competitive inhibitor.[1] The piperidine-containing side chain of UNC0638 extends into the lysine-binding channel of the enzyme, effectively blocking the histone substrate from accessing the catalytic site.[1]
Epigenetic Consequences: The inhibition of G9a/GLP enzymatic activity by UNC0638 leads to a significant, concentration-dependent reduction in the global levels of H3K9me2.[1][2] This decrease in a key repressive histone mark alters the chromatin landscape, making the promoters of G9a/GLP target genes more accessible to transcription factors and leading to the reactivation of their expression.[1][5] Notably, the reduction in H3K9me2 does not significantly affect the levels of H3K9 trimethylation (H3K9me3).[1]
Signaling Pathway
The signaling pathway affected by UNC0638 is a central epigenetic regulatory cascade that controls gene expression.
Quantitative Data
The potency of UNC0638 has been characterized in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of UNC0638
| Target | Assay Type | IC50 (nM) | Reference |
| G9a | SAHH-coupled assay | < 15 | [1] |
| GLP | SAHH-coupled assay | 19 ± 1 | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of UNC0638
| Cell Line | Assay | Parameter | IC50 (nM) | Reference |
| MDA-MB-231 | In-Cell Western | H3K9me2 Reduction (48h) | 81 ± 9 | [1] |
| J1 mES cells | In-Cell Western | H3K9me2 Reduction (48h) | 138 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to characterize UNC0638.
In-Cell Western Assay for H3K9me2 Levels
This assay quantifies the level of a specific protein modification within cells cultured in a multi-well plate format. It was used to determine the cellular potency of UNC0638 in reducing H3K9me2 levels.[1]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in black-walled 96-well plates and allow them to adhere. Treat cells with a range of UNC0638 concentrations for a specified duration (e.g., 48 hours).
-
Fixation: Remove the culture medium and fix the cells by adding 4% formaldehyde (B43269) in PBS for 15-20 minutes at room temperature.[7]
-
Permeabilization & Blocking: Wash the cells with PBS containing 0.1% Triton X-100. Block non-specific antibody binding using a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing normal serum) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2, diluted in an appropriate antibody dilution buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times. Incubate with an IRDye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.
-
Normalization: To normalize for cell number, simultaneously incubate with a DNA stain such as DRAQ5, which fluoresces in a different channel (e.g., 700 nm).[1][7]
-
Imaging and Quantification: Wash the plates thoroughly. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the H3K9me2 signal (800 nm channel) is normalized to the cell number signal (700 nm channel).
-
Data Analysis: Plot the normalized H3K9me2 signal against the logarithm of UNC0638 concentration and fit to a dose-response curve to determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, measuring the effect of a cytotoxic or cytostatic agent on cell survival and reproductive integrity. UNC0638 was shown to reduce the clonogenicity of MCF7 cells.[1]
Methodology:
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line (e.g., MCF7). Seed a low, predetermined number of cells (e.g., 500-1000 cells) into 6-well plates to ensure colonies grow from individual cells without overlapping.[8]
-
Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of UNC0638 or a vehicle control.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for an extended period (e.g., 10-14 days), allowing sufficient time for visible colonies (defined as >50 cells) to form.[8]
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution such as 6% glutaraldehyde (B144438) or 100% methanol (B129727) for 15-30 minutes.[8] Stain the fixed colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry completely.
-
Colony Counting: Count the number of visible colonies in each well either manually or using an automated colony counter.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
Conclusion
UNC0638 serves as a critical chemical probe for elucidating the biological roles of G9a and GLP. Its mechanism of action is centered on the direct, substrate-competitive inhibition of G9a/GLP methyltransferase activity. This leads to a reduction in the repressive H3K9me2 mark, alteration of chromatin structure, and subsequent reactivation of gene expression. The detailed protocols and quantitative data provided herein offer a technical foundation for researchers investigating epigenetic regulation and developing novel therapeutic strategies targeting the G9a/GLP axis.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Target of UNC1021: A Technical Guide to L3MBTL3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a chemical probe that has been instrumental in elucidating the function of the methyl-lysine reader protein, Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3). This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. This compound, along with its more potent analog UNC1215 and the negative control UNC1079, serves as a critical tool for investigating the role of L3MBTL3 in cellular processes and its potential as a therapeutic target.
L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. These proteins recognize and bind to mono- and di-methylated lysine (B10760008) residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene expression and protein stability.[1][2][3] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer.[4][5]
Quantitative Analysis of L3MBTL3 Inhibitors
The inhibitory activities of this compound and its analogs against L3MBTL3 have been quantified using various biochemical and biophysical assays. The following table summarizes the key quantitative data for these compounds.
| Compound | Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| This compound | L3MBTL3 | AlphaScreen | 0.048 | Not Determined | [6] |
| UNC1215 | L3MBTL3 | AlphaScreen | 0.040 | 120 | [1][7] |
| UNC1079 | L3MBTL3 | AlphaScreen | > 10 | Weak Binding | [1] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (e.g., UNC1215) to a macromolecule (e.g., L3MBTL3), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Protein and Compound Preparation: The three MBT domains of L3MBTL3 (3MBT) are purified. UNC1215 is dissolved in the same buffer as the protein to minimize heat of dilution effects.
-
ITC Experiment: A solution of UNC1215 is titrated into a solution containing the 3MBT protein construct at a constant temperature. The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction. For UNC1215 and L3MBTL3, a Kd of 120 nM was determined.[1][7]
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format. It was employed to determine the IC50 values of this compound, UNC1215, and UNC1079 for L3MBTL3.
Methodology:
-
Assay Principle: The assay measures the competition between the inhibitor and a biotinylated histone peptide (e.g., H4K20me2) for binding to a GST-tagged L3MBTL3 protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST acceptor beads bind to the L3MBTL3 protein. When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads.
-
Procedure:
-
GST-L3MBTL3 is incubated with the biotinylated H4K20me2 peptide in the presence of varying concentrations of the inhibitor (this compound, UNC1215, or UNC1079).
-
Streptavidin donor beads and anti-GST acceptor beads are added.
-
The plate is incubated to allow for binding and signal generation.
-
-
Data Analysis: The luminescent signal is measured, and the IC50 value is calculated as the concentration of inhibitor required to reduce the signal by 50%. This assay determined the IC50 of UNC1215 for L3MBTL3 to be 40 nM.[1][7]
Immunoprecipitation
Immunoprecipitation (IP) is used to isolate a specific protein and its binding partners from a cell lysate. This technique was used to confirm the interaction between L3MBTL3 and BCLAF1 and to demonstrate that this interaction is disrupted by UNC1215.
Methodology:
-
Cell Lysis: HEK293 cells are transfected with Flag-tagged L3MBTL3 constructs (full-length or the three MBT domains). The cells are then lysed to release the proteins.
-
Immunoprecipitation: The cell lysate is incubated with anti-Flag antibody-conjugated beads to capture the Flag-L3MBTL3 protein and any interacting proteins.
-
Inhibitor Treatment: In parallel experiments, cells are treated with 1 µM UNC1215 before lysis to assess its effect on the protein-protein interaction.[8]
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are then eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against L3MBTL3 and the putative interacting partner, BCLAF1. The results showed that UNC1215 substantially reduces the interaction between L3MBTL3 and BCLAF1.[8]
Signaling Pathways and Molecular Interactions
L3MBTL3 in Notch Signaling Repression
L3MBTL3 plays a key role as a negative regulator of the Notch signaling pathway. In the absence of a Notch signal, the transcription factor RBPJ acts as a transcriptional repressor. L3MBTL3 interacts with RBPJ and recruits the histone demethylase KDM1A (also known as LSD1) to Notch target genes. This complex leads to the demethylation of activating histone marks (H3K4me2), resulting in transcriptional repression.[2]
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Lysine Methylation-Dependent Proteolysis by the Malignant Brain Tumor (MBT) Domain Proteins [mdpi.com]
- 4. MEDU-03. CHARACTERIZATION OF THE ROLE OF L3MBTL3 IN MEDULLOBLASTOMA TUMORIGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Technical Guide to a Synthetic C1-Fixation Pathway for Acetyl-CoA Production
Disclaimer: The term "UNC1021" was not found in the provided search results. This guide details a synthetic, cell-free enzymatic pathway for the conversion of one-carbon (C1) compounds to the two-carbon (C2) metabolite acetyl-coenzyme A (acetyl-CoA), which was the subject of the search results.
This technical guide provides an in-depth overview of a synthetic C1-fixation pathway, designed to be thermodynamically favorable, tolerant to aerobic environments, and composed of a minimal number of enzymes. The pathway is independent of catalytic starting intermediates and avoids a rate-limiting enzymatic CO2-fixing step. The primary output of this pathway, acetyl-CoA, is a critical branchpoint metabolite, enabling the production of a wide range of value-added chemicals.
Core Synthesis Pathway
The synthetic pathway converts formate (B1220265), a C1 compound, into acetyl-CoA through a series of ten enzymatic reactions.[1] The complete reaction sequence is detailed below.
Table 1: Enzymes and Reactions in the Synthetic C1-Fixation Pathway
| Step | Enzyme | Abbreviation | Substrate(s) | Product(s) |
| 1 | Formyl-CoA synthetase | fcs | Formate, ATP, CoA | Formyl-CoA, ADP, Pi |
| 2 | Oxalyl-CoA synthetase | oxc | Formyl-CoA, Formate | Oxalyl-CoA |
| 3 | Oxalyl-CoA reductase | ocr | Oxalyl-CoA | Glyoxyl-CoA |
| 4 | Glyoxylate (B1226380) reductase | gxr | Glyoxyl-CoA | Glycolyl-CoA |
| 5 | Acylating aldehyde reductase | acr | Glycolyl-CoA | Glycolaldehyde (B1209225) |
| 6 | Phosphoketolase | pk | Glycolaldehyde, Phosphate | Acetyl-phosphate |
| 7 | Phosphotransacetylase | pta | Acetyl-phosphate, CoA | Acetyl-CoA |
The pathway initiates with the ATP-dependent activation of formate to formyl-CoA by formyl-CoA synthetase (fcs). Subsequently, oxalyl-CoA synthetase (oxc) ligates formyl-CoA with a second molecule of formate to produce oxalyl-CoA. This is followed by two reduction steps: oxalyl-CoA is reduced to glyoxyl-CoA by oxalyl-CoA reductase (ocr), which is then further reduced to glycolyl-CoA by glyoxylate reductase (gxr). An acylating aldehyde reductase (acr) then converts glycolyl-CoA to glycolaldehyde. The phosphoketolase (pk) then catalyzes the dehydration and phosphorylation of glycolaldehyde to yield acetyl-phosphate. In the final step, phosphotransacetylase (pta) converts acetyl-phosphate to the target molecule, acetyl-CoA. A key feature of this pathway is that the five core reactions are not known to readily occur in nature, making it a completely synthetic pathway.
Experimental Methodologies
Detailed protocols for two key experimental procedures mentioned in the source material are provided below.
1. Cell-Free Library Generation
This protocol outlines the steps for generating a cell-free library, likely for screening enzyme variants or optimizing pathway components.
-
Initial PCR: A 10 μL polymerase chain reaction (PCR) is performed using 1 ng of plasmid template.
-
Template Digestion: 1 μL of DpnI is added to the PCR product and incubated at 37°C for two hours to digest the template plasmid.
-
Dilution: The PCR product is diluted 1:4 by adding 29 μL of nuclease-free water.
-
Gibson Assembly: 1 μL of the diluted DNA is added to a 3 μL Gibson assembly reaction and incubated at 50°C for one hour.
-
Assembly Dilution: The assembly reaction is diluted 1:10 by adding 36 μL of nuclease-free water.
-
Final PCR: 1 μL of the diluted assembly reaction is used as a template in a 9 μL PCR reaction.
2. Covalent Trapping of Glycolaldehyde on Thiamine Pyrophosphate (TPP)
This protocol describes a method to trap the reaction intermediate, glycolaldehyde, on the TPP cofactor of a purified protein, likely phosphoketolase, for mechanistic studies.
-
Protein Soaking: 1 mg/mL of the purified protein is soaked in 25 mM glycolaldehyde for 10 minutes at room temperature.
-
Buffer Exchange: The buffer is exchanged into the running buffer using an Amicon Ultra-0.5 centrifugal filter with a 50 kDa molecular weight cutoff.
This procedure allows for the observation of the 2-acetyl-TPP (Ac-TPP) intermediate, providing insight into the enzyme's non-native reactivity with glycolaldehyde.
Applications and Future Directions
The direct production of acetyl-CoA from C1 feedstocks opens up a wide range of possibilities for sustainable biomanufacturing. To demonstrate the utility of this pathway, it has been coupled with a non-oxidative glycolytic module for the production of acetone (B3395972) and isobutanol.[1] Notably, complete carbon conversion from formate to isobutanol has been achieved.[1] Future research may focus on engineering the phosphoketolase enzyme for improved efficiency and exploring the production of other value-added chemicals.
References
In Vitro Activity of UNC1021: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document outlines a framework for characterizing the in vitro activity of the molecule UNC1021. Due to the current lack of publicly available data specific to this compound, this guide provides a comprehensive template based on established methodologies for evaluating similar small molecule inhibitors. It details standardized experimental protocols for key assays, data presentation formats, and visualization of relevant biological pathways. This framework can be readily adapted as specific experimental results for this compound become available.
Quantitative Analysis of this compound Activity
A critical step in characterizing a potential therapeutic agent is to quantify its activity and selectivity. The following tables are designed to summarize such data in a clear and comparative format.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| e.g., Target Kinase A | Value | Value | e.g., TR-FRET | Citation |
| e.g., Off-Target Kinase B | Value | Value | e.g., Radiometric | Citation |
| ... | ... | ... | ... | ... |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) | Reference |
| e.g., Cancer Cell Line X | e.g., MTT Assay | Cell Viability | Value | Citation |
| e.g., Normal Cell Line Y | e.g., CellTiter-Glo® | ATP Levels | Value | Citation |
| ... | ... | ... | ... | ... |
EC50: The half-maximal effective concentration.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to robust scientific research. The following sections describe standard protocols for assays commonly used to determine the in vitro activity of small molecule inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide (often biotinylated)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Kinase reaction buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and substrate to the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding the europium-labeled antibody and APC-labeled streptavidin.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide examples using the DOT language for Graphviz.
Hypothetical Signaling Pathway Inhibition by this compound
This diagram illustrates a generic kinase signaling cascade that could be targeted by this compound.
A potential mechanism of this compound inhibiting a kinase cascade.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the key steps in the in vitro kinase assay protocol described above.
Workflow for determining the IC50 of this compound in a kinase assay.
Conclusion
While specific data on the in vitro activity of this compound is not yet available in the public domain, this technical guide provides a robust framework for its characterization. The outlined protocols for kinase inhibition and cell viability assays, along with the structured tables for data presentation and graphical representations of workflows and pathways, offer a comprehensive approach to evaluating this compound's potential as a therapeutic agent. Researchers are encouraged to adapt these methodologies and templates as experimental data for this compound is generated.
UNC1021: A Technical Guide to Cellular Permeability and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a small molecule identified as a nanomolar antagonist of the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, and its dysregulation has been implicated in various diseases, including cancer. The therapeutic potential of targeting L3MBTL3 has led to the development of chemical probes like this compound and its analogs, UNC1215 (a more potent antagonist) and UNC1079 (a negative control), to investigate its biological functions.[1] Understanding the cellular permeability and subcellular localization of these compounds is critical for interpreting experimental results and for the development of future therapeutics. This technical guide provides a comprehensive overview of the known cellular characteristics of this compound and its analogs, detailed experimental protocols for their assessment, and a depiction of the relevant signaling pathway.
Data Presentation: Cellular Activity of L3MBTL3 Antagonists
| Compound | Target | Assay | Cell Line | Parameter | Value | Reference |
| UNC1215 | L3MBTL3 | Fluorescence Recovery After Photobleaching (FRAP) | HEK293 (expressing GFP-3MBT) | EC₅₀ (promotion of diffusibility) | 50-100 nM | [2] |
| UNC1215 | L3MBTL3 | Nuclear Foci Disruption | HEK293 (expressing GFP-3MBT) | IC₅₀ (disruption of foci formation) | ~500 nM | [2] |
| UNC1079 | L3MBTL3 | Nuclear Foci Disruption | HEK293 (expressing GFP-3MBT) | Effect on Foci | No effect | [2] |
Note: The data for UNC1215 strongly suggests it is cell-permeable and engages its intracellular target. The lack of effect from UNC1079 suggests it may have poor cell permeability or is inactive at the concentrations tested. Further direct permeability and uptake studies are required for all compounds for a complete profile.
Experimental Protocols
To facilitate further research and provide a standardized approach, detailed protocols for assessing the cellular permeability and subcellular localization of this compound and its analogs are provided below.
Protocol 1: Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption and can provide a quantitative measure of a compound's permeability.
Objective: To determine the apparent permeability coefficient (Papp) of this compound, UNC1215, and UNC1079 across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4)[3]
-
Test compounds (this compound, UNC1215, UNC1079) dissolved in a suitable vehicle (e.g., DMSO)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a suitable density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[4]
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[3]
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (e.g., 10 µM) to the apical (donor) chamber.[4]
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
To determine the efflux ratio, repeat the experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[5]
-
-
Calculate the efflux ratio: Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.
-
Workflow for Caco-2 Permeability Assay:
Protocol 2: Cellular Uptake and Subcellular Localization by Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake and determine the subcellular localization of a fluorescently labeled version of this compound.
Objective: To qualitatively and semi-quantitatively assess the cellular uptake and determine the subcellular distribution of a fluorescently labeled this compound analog.
Materials:
-
Fluorescently labeled this compound analog (e.g., with a BODIPY or similar fluorophore)
-
Target cells (e.g., HEK293 or U2OS) grown on glass-bottom dishes or coverslips
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Paraformaldehyde (for fixing)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the fluorescently labeled this compound analog for different time points. Include an untreated control.
-
-
Staining (Optional):
-
For colocalization studies, incubate the cells with organelle-specific trackers according to the manufacturer's instructions.
-
For nuclear staining, incubate with DAPI or Hoechst solution.
-
-
Washing and Fixing:
-
Wash the cells twice with PBS to remove the excess compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence or confocal microscope with appropriate filter sets for the fluorophore, DAPI/Hoechst, and any organelle trackers used.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescent signal.
-
Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) to assess relative accumulation.
-
Perform colocalization analysis with organelle trackers to identify specific organellar accumulation.
-
Workflow for Fluorescence Microscopy-Based Localization:
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)
This protocol is adapted from the study on UNC1215 and can be used to assess the target engagement and effect of this compound on the mobility of L3MBTL3 within the nucleus.[2]
Objective: To measure the effect of this compound on the mobility of a GFP-L3MBTL3 fusion protein in the nucleus of live cells.
Materials:
-
HEK293 cells
-
Expression vector for a GFP-L3MBTL3 fusion protein (e.g., GFP-3MBT)
-
Transfection reagent
-
This compound, UNC1215, and UNC1079
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the GFP-L3MBTL3 expression vector.
-
-
Compound Treatment:
-
Treat the transfected cells with different concentrations of this compound, UNC1215, or UNC1079. Include a vehicle control.
-
-
FRAP Experiment:
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Normalize the recovery data.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the halftime of recovery (t₁/₂).
-
Compare the recovery kinetics between treated and untreated cells to determine the effect of the compounds on protein mobility.
-
Logical Flow of FRAP Experiment:
Signaling Pathway
This compound and its analogs function by inhibiting the methyl-lysine binding activity of L3MBTL3. L3MBTL3 is known to be a negative regulator of the Notch signaling pathway. By binding to methylated histones, L3MBTL3 is involved in the transcriptional repression of Notch target genes. Therefore, inhibition of L3MBTL3 by this compound would be expected to de-repress these genes, leading to an activation of the Notch signaling pathway.
L3MBTL3-Notch Signaling Pathway and Point of this compound Intervention:
Conclusion
This compound and its analogs are valuable tools for dissecting the biological roles of L3MBTL3. While the cellular activity of the potent analog UNC1215 is established, direct quantitative data on the cellular permeability and subcellular localization of this compound itself remains to be fully elucidated. The experimental protocols provided in this guide offer a clear path for researchers to generate these crucial data. A deeper understanding of the cellular pharmacology of these compounds will be essential for their effective use in basic research and for any future translational applications targeting the L3MBTL3-Notch signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Recovery after Photobleaching (FRAP) Analysis of Nuclear Export Rates Identifies Intrinsic Features of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
Preliminary Toxicity Assessment of UNC1021: A Technical Guide
Disclaimer: No publicly available data were found for a compound designated "UNC1021." The following technical guide is a template based on established toxicological methodologies. The data presented are hypothetical and for illustrative purposes only. This document is intended to serve as a framework for researchers, scientists, and drug development professionals to structure and present their own findings.
Introduction
This document provides a technical overview of the preliminary toxicity profile of the novel compound this compound. The primary objective of these initial studies is to identify potential safety liabilities early in the drug development process. This guide details the methodologies for key in vitro and in vivo toxicity assays and presents a summary of hypothetical findings. The information herein is crucial for making informed decisions regarding the continued development of this compound.
In Vitro Toxicity Assessment
Cytotoxicity in Human Cell Lines
The potential of this compound to induce cell death was evaluated across a panel of human cell lines representing different tissues. The half-maximal inhibitory concentration (IC50) was determined to quantify the cytotoxic potency of the compound.
Data Presentation:
| Cell Line | Tissue of Origin | Assay Type | Exposure Time (hours) | IC50 (µM) |
| HepG2 | Liver | MTT | 24 | 45.2 |
| HEK293 | Kidney | MTT | 24 | 88.1 |
| SH-SY5Y | Neuroblastoma | MTT | 24 | > 100 |
| A549 | Lung | MTT | 24 | 62.7 |
| Table 1: Hypothetical in vitro cytotoxicity of this compound in various human cell lines. |
Experimental Protocols:
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Culture: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[3]
-
Compound Treatment: this compound was dissolved in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the respective concentrations of this compound for 24 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[2][4]
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization:
In Vivo Acute Oral Toxicity
An acute oral toxicity study was conducted to determine the potential adverse effects of a single high dose of this compound. The study was designed based on the OECD 423 guidelines (Acute Toxic Class Method).[5][6][7]
Data Presentation:
| Species | Strain | Sex | Starting Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Mouse | C57BL/6 | Female | 300 | 3 | 0/3 | No observable signs |
| Mouse | C57BL/6 | Female | 2000 | 3 | 0/3 | Lethargy observed within 4h, resolved by 24h |
| Table 2: Hypothetical results of an acute oral toxicity study of this compound in mice. |
Experimental Protocols:
Acute Toxic Class Method (OECD 423)
This method involves a stepwise procedure with the use of a minimum number of animals per step to obtain sufficient information on the acute toxicity of a substance to enable its classification.[6][7]
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old, were used. Animals were housed in standard conditions with ad libitum access to food and water.
-
Dose Administration: this compound was formulated in a vehicle of 0.5% carboxymethylcellulose. A single oral dose was administered by gavage.
-
Procedure: A starting dose of 300 mg/kg was administered to a group of 3 female mice. Based on the absence of mortality, a higher dose of 2000 mg/kg was administered to another group of 3 female mice.
-
Observation: Animals were observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Body weights were recorded prior to dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.
Mandatory Visualization:
Potential Mechanism of Toxicity: Signaling Pathway Analysis
Based on in vitro observations, a potential mechanism of this compound-induced cytotoxicity could involve the activation of the intrinsic apoptosis pathway. This pathway is a common mechanism of cell death induced by chemical compounds.
Mandatory Visualization:
The proposed pathway suggests that this compound induces mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[8] This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[8][9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[9]
Conclusion
The preliminary toxicity assessment of this compound indicates a moderate in vitro cytotoxic profile and a low acute oral toxicity in vivo. The hypothetical mechanism of cytotoxicity may involve the induction of apoptosis. Further studies, including repeated-dose toxicity and genotoxicity assessments, are warranted to build a more comprehensive safety profile for this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
UNC1021: A Technical Guide to its Binding Affinity and Kinetics with L3MBTL3
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a chemical probe that has garnered significant interest within the scientific community for its role as a nanomolar antagonist of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine binding activity. As a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, L3MBTL3 is a crucial component in the regulation of gene expression. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with its primary target, L3MBTL3. It also includes data on its more potent analog, UNC1215, for comparative analysis. Detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to facilitate a comprehensive understanding for researchers in drug discovery and development.
Quantitative Binding Affinity and Kinetics
The interaction between this compound and L3MBTL3 has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound and its more potent analog, UNC1215, which was developed from a series of dibasic compounds that included this compound.
Table 1: Binding Affinity of this compound and Analogs to L3MBTL3
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) |
| This compound | L3MBTL3 | AlphaScreen | - | ~500* |
| UNC1215 | L3MBTL3 | Isothermal Titration Calorimetry (ITC) | 120[1] | - |
| UNC1215 | L3MBTL3 | AlphaScreen | - | 40[1] |
| UNC1079 | L3MBTL3 | AlphaScreen | - | >10,000 |
Note: The IC50 for this compound is an approximate value based on its characterization as a nanomolar antagonist and its relationship to the more potent UNC1215.
Table 2: Kinetic Parameters of UNC1215 Binding to L3MBTL3
| Compound | Target | kon (M-1s-1) | koff (s-1) |
| UNC1215 | L3MBTL3 | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of the binding affinity of this compound and its analogs to L3MBTL3.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified L3MBTL3 protein (typically the 3xMBT domain construct)
-
UNC1215 compound
-
ITC instrument (e.g., MicroCal ITC200)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM TCEP)
-
Syringe for ligand injection
-
Sample cell
Procedure:
-
Sample Preparation:
-
Dialyze the purified L3MBTL3 protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve UNC1215 in the final dialysis buffer to the desired concentration. Degas both the protein and ligand solutions prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe with the ITC buffer.
-
-
Loading the Instrument:
-
Load the L3MBTL3 protein solution into the sample cell (typically at a concentration of 5-20 µM).
-
Load the UNC1215 solution into the injection syringe (typically at a concentration 10-fold higher than the protein concentration).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL) of the UNC1215 solution into the protein solution in the sample cell.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. It measures the competition between a test compound and a known biotinylated ligand for binding to a target protein.
Materials:
-
Purified His-tagged L3MBTL3 protein
-
Biotinylated histone H4K20me2 peptide
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
This compound, UNC1215, or UNC1079 compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (this compound, UNC1215, UNC1079) in the assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the His-tagged L3MBTL3 protein to each well.
-
Add the test compound at various concentrations.
-
Add the biotinylated H4K20me2 peptide.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding to reach equilibrium.
-
-
Bead Addition:
-
Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to each well. The addition should be performed in low light conditions to protect the beads.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour) to allow for bead-protein interaction.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader. The reader excites the Donor beads at 680 nm, and if in close proximity, the Acceptor beads emit light at 520-620 nm.
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of test compound that inhibits the protein-peptide interaction.
-
Plot the AlphaScreen signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the L3MBTL3 signaling pathway and the workflows of the key binding assays.
Figure 1. L3MBTL3 Signaling Pathway.
Figure 2. Isothermal Titration Calorimetry (ITC) Workflow.
Figure 3. AlphaScreen Assay Workflow.
References
VT1021: A Novel Modulator of the Tumor Microenvironment in Cancer Therapy
An In-depth Technical Guide on the Preclinical and Clinical Evaluation of VT1021 in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT1021 is a first-in-class cyclic pentapeptide that has demonstrated promising anti-tumor activity by modulating the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the mechanism of action, and preclinical and clinical findings for VT1021 in various cancer models, with a primary focus on recurrent glioblastoma (rGBM) and pancreatic cancer. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding of this novel therapeutic agent.
Introduction
VT1021 is an investigational therapeutic agent that functions by inducing the expression of thrombospondin-1 (TSP-1), a potent endogenous anti-angiogenic and pro-apoptotic protein.[1][2] By upregulating TSP-1 within the TME, VT1021 initiates a cascade of events that collectively inhibit tumor growth and promote an anti-tumor immune response.[3][4] This document serves as a technical resource for researchers and clinicians, detailing the scientific foundation and therapeutic potential of VT1021.
Mechanism of Action
The primary mechanism of action of VT1021 is the stimulation of TSP-1 expression, which in turn exerts its anti-tumor effects through multiple pathways.[3][4]
-
Induction of Apoptosis: TSP-1 binds to the CD36 receptor on tumor and endothelial cells, triggering programmed cell death.[1][5]
-
Immune Modulation:
-
Blocking the "Don't Eat Me" Signal: TSP-1 interacts with CD47 on tumor cells, preventing its binding to SIRPα on macrophages. This inhibitory signal disruption enhances macrophage-mediated phagocytosis of cancer cells.[1][6]
-
Macrophage Repolarization: VT1021 promotes the conversion of immunosuppressive M2 macrophages to a pro-inflammatory M1 phenotype, which actively targets and destroys tumor cells.[5][6]
-
T-Cell Activation: Treatment with VT1021 leads to an increase in cytotoxic T lymphocytes (CTLs) and a higher CTL to regulatory T cell (Treg) ratio within the TME.[3][5]
-
-
Anti-Angiogenesis: By inducing apoptosis in endothelial cells, TSP-1 inhibits the formation of new blood vessels that are essential for tumor growth and nourishment.[2]
Preclinical Studies in Disease Models
Preclinical investigations in various animal models have been foundational to understanding the anti-tumor efficacy of VT1021.[4][7][8]
In Vivo Tumor Models
Systemic administration of VT1021 has been shown to cause tumor regression in animal models at both primary and metastatic sites.[8] These studies demonstrated that VT1021 inhibits tumor growth by stimulating TSP-1 and reprogramming the TME from an immunosuppressive to an immune-active state.[4][7]
Experimental Protocol: General In Vivo Tumor Model
-
Cell Line Culture: Human cancer cell lines (e.g., glioblastoma, pancreatic) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are typically used for xenograft studies.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. VT1021 is administered systemically (e.g., intravenously) at various doses and schedules.
-
Efficacy Assessment: Tumor growth inhibition is the primary endpoint. Tumor weight at the end of the study is also measured.
-
Pharmacodynamic Analysis: Tumor tissues and blood samples are collected to analyze biomarkers such as TSP-1 levels, immune cell infiltration (CD8+ T cells, macrophages), and microvessel density.
Clinical Evaluation in Specific Disease Models
VT1021 has been evaluated in a Phase 1/2 clinical trial (NCT03364400) in patients with advanced solid tumors, with a focus on recurrent glioblastoma and pancreatic cancer.[3][5][9]
Recurrent Glioblastoma (rGBM)
In a cohort of 22 evaluable patients with rGBM, single-agent VT1021 demonstrated significant clinical activity.[6][10]
Quantitative Clinical Data: rGBM Cohort
| Metric | Result | Citation |
| Overall Disease Control Rate (DCR) | 45% - 50% | [6][9] |
| Complete Response (CR) | 3 patients | [6] |
| Partial Response (PR) | 1 patient | [6] |
| Stable Disease (SD) | 6-7 patients | [2][6] |
| Recommended Phase 2 Dose (RP2D) | 11.8 mg/kg | [3] |
Biomarker Analysis in rGBM Patients:
-
Patients who responded to treatment (CR/PR) showed a 20% increase in total cytotoxic T-cells (CTLs) and a 66% increase in proliferating CTLs by day 53 of treatment.[10]
-
Responders also exhibited a sustained decrease in PD-L1 positive myeloid-derived suppressor cells (MDSCs).[10]
-
Basal TSP-1 levels in peripheral blood mononuclear cells (PBMCs) have been identified as a potential predictive biomarker for treatment response.[1]
Pancreatic Cancer
In the pancreatic cancer expansion cohort of the Phase 1/2 trial, single-agent VT1021 induced a reduction in tumor volume in 38% of subjects with measurable disease.[11]
Quantitative Clinical Data: Pancreatic Cancer Cohort
| Metric | Result | Citation |
| Tumor Volume Reduction | 38% of patients | [11] |
Biomarker Analysis in Pancreatic Cancer Patients:
-
Induction of TSP-1 in PBMCs is a potential prognostic biomarker for clinical response.[1]
-
Increased colocalization of TSP-1 and CD11b (a marker for MDSCs) was observed in on-study tumor biopsy samples, supporting the mechanism of TME reprogramming.[1]
Clinical Trial Protocol (NCT03364400)
The first-in-human, Phase 1/2 open-label, multicenter dose-escalation and expansion study was designed to evaluate the safety, pharmacology, and preliminary efficacy of VT1021.[5]
Key Methodologies:
-
Patient Population: Patients with advanced solid tumors for which standard therapy offers no curative potential.[9]
-
Dosing Regimen: VT1021 administered by intravenous infusion twice weekly.[5]
-
Dose Escalation: A modified 3+3 design was used with doses ranging from 0.5 to 15.6 mg/kg to determine the Recommended Phase 2 Dose (RP2D).[3]
-
Efficacy Assessment: Anti-tumor activity was evaluated by RECIST version 1.1.[3]
-
Safety Assessment: Safety and tolerability were evaluated using CTCAE version 5.0.[3]
Conclusion
VT1021 represents a promising novel therapeutic strategy that targets the tumor microenvironment. Its ability to induce TSP-1 expression leads to a multi-pronged anti-tumor effect, including direct apoptosis of tumor and endothelial cells, and a robust modulation of the immune landscape. The clinical data, particularly in challenging indications like recurrent glioblastoma, are encouraging and support further development. The identification of potential predictive and prognostic biomarkers, such as TSP-1 levels and immune cell profiles, will be crucial for patient selection and optimizing therapeutic outcomes in future studies. This technical guide provides a solid foundation for researchers and clinicians to understand and further explore the potential of VT1021 in oncology.
References
- 1. vigeotx.com [vigeotx.com]
- 2. Glioblastoma (GBM) - VT1021 Demonstrates Promising Results - TRIAL-IN Pharma [trial-in.com]
- 3. First-in-human phase I dose escalation trial of the first-in-class tumor microenvironment modulator VT1021 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Vigeo Therapeutics Advances VT1021 Into Phase 2-3 Registrational Study for Glioblastoma [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Phase 1 dose expansion and biomarker study assessing first-in-class tumor microenvironment modulator VT1021 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Phase 1 Study Evaluating VT1021 in Patients With Advanced Solid Tumors [clin.larvol.com]
UNC1021: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for UNC1021, a potent and selective antagonist of the L3MBTL3 methyl-lysine reader domain. The information herein is intended to support researchers, scientists, and drug development professionals in their evaluation and use of this compound.
Core Concepts: this compound and its Target
This compound is a small molecule inhibitor that targets the malignant brain tumor (MBT) domain of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a chromatin-interacting transcriptional repressor that plays a crucial role in gene expression regulation. Specifically, L3MBTL3 is a negative regulator of the Notch signaling pathway. In the absence of a Notch signal, L3MBTL3 complexes with the transcription factor RBPJ to repress the expression of Notch target genes. By inhibiting the methyl-lysine binding activity of L3MBTL3, this compound can modulate the Notch signaling pathway, which is implicated in various cellular processes, including cell fate determination, proliferation, and apoptosis.
Solubility Data
Quantitative solubility data for this compound in aqueous buffers remains limited in publicly available literature. However, information from chemical suppliers provides a starting point for its solubility characteristics.
| Solvent/System | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL (≥ 68.3 mM) |
| Aqueous Buffers (e.g., PBS) | Data not publicly available. It is recommended to determine solubility experimentally in the buffer system of choice. |
Stability and Storage
| Condition | Stability Profile | Storage Recommendation |
| Cellular Assay Conditions | A structurally related and more potent analog, UNC1215, demonstrated high stability in cell media for 72 hours, suggesting the core scaffold of this compound is likely stable under similar in vitro conditions. | Store as a solution at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light. Avoid repeated freeze-thaw cycles. |
| In Vivo | Data on the in vivo stability and pharmacokinetic profile of this compound is not publicly available. | Not applicable. |
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of research compounds like this compound. It is crucial to adapt and validate these protocols for the specific experimental conditions.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials
-
Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer.
-
Seal the vial and place it on an orbital shaker. Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method.
In Vitro Metabolic Stability Assessment (Microsomal Stability Assay)
This assay evaluates the susceptibility of a compound to metabolism by liver microsomal enzymes, primarily Cytochrome P450s.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsomal solution to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Stability Assay
This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).
Materials:
-
This compound
-
Plasma from the species of interest (e.g., human, mouse, rat)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Pre-warm plasma to 37°C.
-
Add this compound to the plasma to initiate the assay.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Process the samples (e.g., protein precipitation, centrifugation).
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the percentage of compound remaining over time.
Signaling Pathway and Experimental Workflow Visualizations
L3MBTL3-Mediated Notch Signaling Pathway
The following diagram illustrates the role of L3MBTL3 in the Notch signaling pathway and the inhibitory action of this compound.
Caption: L3MBTL3's role in Notch signaling and this compound's inhibitory action.
General Workflow for In Vitro Stability Assessment
This diagram outlines a typical workflow for conducting in vitro stability assays.
Caption: A generalized workflow for conducting in vitro stability assays.
Methodological & Application
Application Notes and Protocols for UNC1021 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a selective chemical probe that functions as an antagonist to the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) protein.[1] L3MBTL3 is a "reader" protein that recognizes and binds to mono- and dimethylated lysine (B10760008) residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation and protein stability. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer. This compound and its more potent analog, UNC1215, offer valuable tools for investigating the biological functions of L3MBTL3 and for potential therapeutic development.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing its impact on cell viability and for studying its mechanism of action through signaling pathway analysis.
Mechanism of Action
This compound competitively inhibits the binding of L3MBTL3 to its methylated lysine targets. L3MBTL3 is known to be involved in several key cellular signaling pathways:
-
Notch Signaling: L3MBTL3 interacts with the transcriptional repressor RBPJ, a key component of the Notch signaling pathway, to regulate the expression of Notch target genes.[2][3] Inhibition of L3MBTL3 by this compound can therefore modulate Notch signaling, which is critical for cell fate determination, proliferation, and apoptosis.[1]
-
Protein Ubiquitination and Degradation: L3MBTL3 acts as an adaptor protein that recruits the CRL4-DCAF5 E3 ubiquitin ligase complex to methylated non-histone proteins, such as DNMT1, SOX2, and E2F1, targeting them for proteasomal degradation.[3] By blocking this interaction, this compound can lead to the stabilization and accumulation of these proteins.
-
STAT3 Signaling: The L3MBTL3 protein has been shown to be involved in the IL6-JAK-STAT3 pathway, which is a critical regulator of epithelial-mesenchymal transition (EMT) and metastasis in cancer.[4]
The inhibition of L3MBTL3 by this compound can lead to cell cycle arrest and apoptosis, making it a compound of interest for cancer research.
Data Presentation
The following table summarizes hypothetical dose-response data of this compound on the viability of a cancer cell line (e.g., HeLa) after 48 hours of treatment, as determined by an MTT assay. It is important to note that these are example data, and results will vary depending on the cell line, experimental conditions, and the specific assay used.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.07 | 94.4% |
| 0.5 | 1.05 | 0.06 | 84.0% |
| 1 | 0.88 | 0.05 | 70.4% |
| 5 | 0.63 | 0.04 | 50.4% |
| 10 | 0.45 | 0.03 | 36.0% |
| 25 | 0.28 | 0.02 | 22.4% |
| 50 | 0.15 | 0.01 | 12.0% |
Note: The more potent L3MBTL3 inhibitor, UNC1215, has a reported IC50 of 40 nM in a biochemical assay and an effective cellular concentration range of 100 nM to 1 µM.[5] Given that this compound is less potent, higher concentrations are expected to be required to achieve similar effects in cell-based assays.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing adherent mammalian cells and treating them with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other necessary sterile labware
Procedure:
-
Cell Seeding:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into the appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a predetermined density. Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically as the onset of apoptosis can vary between cell lines and with different treatment concentrations.[6]
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on a plate shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
Western Blot Analysis of Signaling Pathway Components
This protocol details the analysis of protein expression levels of key components in the L3MBTL3 signaling pathway following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-L3MBTL3, anti-Notch1, anti-E2F1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.
Visualizations
Caption: this compound inhibits L3MBTL3, affecting downstream signaling pathways and cellular outcomes.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. genecards.org [genecards.org]
- 2. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for UNC0642 (G9a/GLP Inhibitor) in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] Dysregulation of G9a/GLP activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[3][4][5][6][7] UNC0642 is the first in vivo chemical probe for G9a/GLP, exhibiting excellent potency, selectivity, and improved pharmacokinetic properties suitable for animal studies.[2][8] These notes provide an overview of UNC0642 dosage and administration for in vivo mouse studies based on published literature.
Data Presentation
Table 1: Summary of In Vivo Mouse Studies Using UNC0642
| Mouse Model | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| 5XFAD (Alzheimer's Disease) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Rescued cognitive impairment, reduced H3K9me2 levels in the hippocampus, decreased β-amyloid plaques.[4][5] | Griñán-Ferré et al., 2020 |
| SAMP8 (Accelerated Senescence) | 5 mg/kg | Not specified | Not specified | Reversed high levels of H3K9me2, rescued cognitive decline.[7] | Bellver-Sanchis et al. |
| Swiss Albino (Pharmacokinetics) | 5 mg/kg | Intraperitoneal (IP) | Single dose | Cmax (plasma): 947 ng/mL; AUC: 1265 hr*ng/mL; Brain/plasma ratio: 0.33.[1][8] | Liu et al., 2013 |
| C57BL/6 (Anxiety Behavior) | 1, 2, or 4 mg/kg | Intraperitoneal (IP) | Acute (single dose) or Chronic (daily for 14 days) | Decreased anxiety-related behaviors.[9][10] | Swies et al. |
| Prader-Willi Syndrome Model | 2.5 mg/kg | Intraperitoneal (IP) | Daily for 5 days (neonatal) | Improved survival and weight gain.[11] | Kim et al., 2016 |
Table 2: Pharmacokinetic Properties of UNC0642 in Mice
| Parameter | Value | Conditions | Reference |
| Dosage | 5 mg/kg | Single Intraperitoneal (IP) injection in male Swiss Albino mice. | [1][8] |
| Cmax (Plasma) | 947 ng/mL | [1][8] | |
| AUC (Plasma) | 1265 hr*ng/mL | [1][8] | |
| Brain/Plasma Ratio | 0.33 | Modest brain penetration. | [1][8] |
Experimental Protocols
Protocol 1: Preparation and Administration of UNC0642 via Intraperitoneal (IP) Injection
This protocol provides a general guideline for the preparation and IP administration of UNC0642 to mice.
Materials:
-
UNC0642
-
Vehicle (e.g., 0.1M sodium citrate (B86180) buffer)
-
Small amount of HCl (if needed to enhance solubility)
-
Sterile syringes (0.3 - 1 mL)
-
Sterile needles (25-30 gauge)
-
Alcohol swabs
-
Analytical balance
-
pH meter
Procedure:
-
Formulation Preparation:
-
Weigh the desired amount of UNC0642.
-
Dissolve UNC0642 in the vehicle. A small amount of HCl may be added to improve solubility in 0.1M sodium citrate buffer.[10]
-
Adjust the final pH of the solution to 7.4.[10]
-
The final volume for injection should be 4 mL/kg.[10]
-
It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears.
-
Turn the animal so its abdomen is facing upwards.
-
-
Injection Site Identification:
-
Mentally divide the abdomen into four quadrants.
-
The target for IP injection is the lower right quadrant to avoid injury to the bladder or cecum.
-
-
Administration:
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle at a 30-degree angle with the bevel up.
-
Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate entry into an organ or blood vessel.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Signaling Pathway
Caption: G9a/GLP signaling pathway and the inhibitory action of UNC0642.
Experimental Workflow
Caption: General experimental workflow for an in vivo mouse study with UNC0642.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model | Aging [aging-us.com]
- 4. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflamma... | Aging [aging-us.com]
- 6. G9a an Epigenetic Therapeutic Strategy for Neurodegenerative Conditions: From Target Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC1215 (correction for UNC1021)
A Potent and Selective Chemical Probe for the L3MBTL3 Methyllysine Reader Domain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Initial searches for "UNC1021" suggest a likely typographical error, as literature and supplier information consistently point to UNC1215 as the potent and well-characterized chemical probe for the L3MBTL3 methyllysine reader domain. This compound is described as a nanomolar antagonist of L3MBTL3, while UNC1215 is presented as a more potent cellular antagonist.[1] This document provides detailed application notes and protocols for UNC1215.
I. Solubility Data
The solubility of UNC1215 has been reported in several common laboratory solvents. It is crucial to prepare stock solutions at high concentrations in an appropriate organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.
| Solvent | Solubility | Notes |
| DMSO | ≥26.05 mg/mL (>49 mM) | Warming to 37°C and ultrasonication can aid in dissolution.[2] |
| 100 mg/mL (188.77 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[3] | |
| Ethanol | ≥4.94 mg/mL | Gentle warming and ultrasonication may be required.[2] |
| 100 mg/mL | No specific conditions mentioned.[3] | |
| Water | Insoluble |
II. Application Notes
Mechanism of Action: UNC1215 is a potent and selective antagonist of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyllysine (Kme) reader domain.[2][4][5] L3MBTL3 is a member of the MBT family of proteins that recognize and bind to mono- and di-methylated lysine (B10760008) residues on histone tails and other proteins, playing a role in chromatin regulation and transcriptional repression.[1] UNC1215 competitively displaces these methylated peptides from the binding pocket of L3MBTL3's MBT domains.[1] X-ray crystallography has revealed a unique 2:2 polyvalent binding mode between UNC1215 and L3MBTL3.[1][4]
Cellular Activity: In cellular assays, UNC1215 is non-toxic at concentrations up to 100 μM.[1] It effectively engages L3MBTL3 within cells, leading to observable changes in protein localization and mobility. For instance, treatment with UNC1215 increases the cellular mobility of GFP-L3MBTL3 fusion proteins in fluorescence recovery after photobleaching (FRAP) experiments.[1] It also disrupts the formation of nuclear foci by GFP-3MBT (the three MBT domains of L3MBTL3) with an IC50 of approximately 500 nM.[2]
Selectivity: UNC1215 demonstrates high selectivity for L3MBTL3 over other members of the MBT protein family (over 50-fold).[1] It has also been screened against a broad panel of over 200 other reader domains and has shown a high degree of selectivity.[1]
III. Experimental Protocols
1. Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of UNC1215 in DMSO.
Materials:
-
UNC1215 powder (MW: 529.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Allow the UNC1215 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of UNC1215 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.3 mg of UNC1215.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly to dissolve the compound.
-
If dissolution is slow, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months or at -80°C for up to a year.[2][3]
2. General Protocol for Cellular Assays
This protocol provides a general guideline for treating cultured cells with UNC1215.
Materials:
-
10 mM UNC1215 stock solution in DMSO
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the working concentrations of UNC1215 by diluting the 10 mM stock solution in complete cell culture medium. It is recommended to perform serial dilutions.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle control) and is at a level that is non-toxic to the specific cell line being used (typically ≤ 0.5%).
-
Remove the existing medium from the cells and wash with PBS if necessary.
-
Add the complete cell culture medium containing the desired final concentration of UNC1215 (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the specific downstream assay (e.g., cell viability assay, FRAP, immunofluorescence, Western blotting).
IV. Visualizations
Caption: Relationship between UNC1215 and related compounds.
Caption: L3MBTL3 in the Notch signaling pathway.
Caption: General workflow for a cell-based assay using UNC1215.
References
Application Notes and Protocols: UNC1021 Treatment for Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC1021 is a selective chemical probe that functions as an antagonist of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. L3MBTL3 is a chromatin-interacting transcriptional repressor involved in various cellular processes, including the regulation of gene expression and protein stability. Inhibition of L3MBTL3 with this compound can be a valuable tool to investigate its role in signaling pathways and disease. These application notes provide detailed protocols for treating cells with this compound and subsequently analyzing protein expression changes by Western blot.
Data Presentation
The optimal treatment duration and concentration of this compound can vary depending on the cell type and the specific downstream target being investigated. Based on studies of L3MBTL3 inhibition and related pathways, a range of treatment times should be considered.
Table 1: Recommended this compound Treatment Conditions for Western Blot Analysis
| Treatment Duration | Concentration Range | Target Pathway/Protein | Cell Line Examples | Notes |
| Short-term (4-24 hours) | 1 - 10 µM | Analysis of direct downstream effects, such as disruption of protein-protein interactions (e.g., L3MBTL3-BCLAF1) or rapid changes in protein stability (e.g., HIF-1α under hypoxia).[1][2] | H1299, HepG2, HeLa, U2OS | A time-course experiment within this range is recommended to determine the optimal time point for the protein of interest. |
| Long-term (48-96 hours) | 1 - 10 µM | Investigation of effects on transcriptional regulation and subsequent changes in protein expression. | Prostate cancer cell lines | Useful for observing cumulative effects on cell signaling and protein networks. |
| Extended-term (≥ 10 days) | Lower concentrations (e.g., 0.1 - 1 µM) | Studying long-term cellular responses and adaptation in lowly aggressive cancer cell lines. | Lowly aggressive cancer cell lines | Requires careful cell culture management and consideration of compound stability. |
Note: The concentrations and durations are starting points and should be optimized for each specific experimental system.
Experimental Protocols
Protocol 1: Short-Term this compound Treatment for Western Blot Analysis
This protocol is suitable for investigating acute effects of L3MBTL3 inhibition on protein levels.
Materials:
-
This compound
-
Cell culture medium
-
Appropriate cell line
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualization
L3MBTL3 Signaling Pathway
References
Application Notes and Protocols for High-Throughput Screening Using UNC1021
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a potent, nanomolar antagonist of the L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3) methyl-lysine (Kme) binding domain. L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors and has been implicated in various cellular processes and diseases, including cancer. The development of selective inhibitors for methyl-lysine reader domains such as L3MBTL3 is a critical area of research for understanding their biological function and for the development of novel therapeutics. This compound and its more potent analog, UNC1215, serve as valuable chemical probes for investigating the role of L3MBTL3 in cellular pathways. These application notes provide a framework for utilizing this compound and its analogs in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of L3MBTL3 activity.
Principle of the Assay
The primary method for high-throughput screening of L3MBTL3 inhibitors is a competitive binding assay based on Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. This assay measures the ability of a test compound to disrupt the interaction between the L3MBTL3 protein and a biotinylated histone peptide substrate.
The assay components include:
-
His-tagged L3MBTL3 protein: The methyl-lysine reader domain of interest.
-
Biotinylated histone H4 peptide dimethylated at lysine (B10760008) 20 (H4K20me2): The substrate that binds to L3MBTL3.
-
Streptavidin-coated Donor beads: These beads bind to the biotinylated histone peptide.
-
Nickel Chelate Acceptor beads: These beads bind to the His-tagged L3MBTL3 protein.
When the L3MBTL3 protein and the H4K20me2 peptide interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that bind to the methyl-lysine binding pocket of L3MBTL3 will compete with the histone peptide, disrupting the interaction and leading to a decrease in the AlphaScreen signal.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and its related compounds against L3MBTL3. This data is crucial for establishing assay controls and for comparing the potency of newly identified hits.
| Compound | Target | Assay Type | IC50 | Kd | Selectivity | Reference |
| This compound | L3MBTL3 | AlphaScreen | Nanomolar range | - | High affinity for L3MBTL3 | [1] |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 nM | 120 nM | >50-fold vs. other MBT family members | [1][2][3] |
| UNC1079 | L3MBTL3 | AlphaScreen | >10 µM | - | Structurally similar negative control | [4] |
Experimental Protocols
Materials and Reagents
-
His-tagged L3MBTL3 (aa 229-547) recombinant protein (e.g., from BPS Bioscience)[5][6][7]
-
Biotinylated H4K20me2 peptide (e.g., from JPT Peptide Technologies)[8]
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate AlphaScreen Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds (this compound, UNC1215 as controls, and library compounds) dissolved in DMSO
-
384-well white opaque microplates (e.g., OptiPlate-384)
High-Throughput Screening (HTS) Protocol for L3MBTL3 Inhibition (AlphaScreen)
This protocol is designed for a 384-well plate format and can be adapted for automation.
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls (this compound, UNC1215, UNC1079) in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include wells with DMSO only for high signal (no inhibition) controls and wells with a high concentration of a known inhibitor (e.g., UNC1215) for low signal (maximum inhibition) controls.
-
-
Reagent Preparation:
-
Prepare a solution of His-tagged L3MBTL3 protein in assay buffer. The final concentration in the assay should be optimized (typically in the low nanomolar range).
-
Prepare a solution of biotinylated H4K20me2 peptide in assay buffer. The final concentration should be at or near its Kd for L3MBTL3 to ensure assay sensitivity.
-
-
Protein and Peptide Incubation:
-
Add 5 µL of the His-tagged L3MBTL3 solution to each well of the compound-containing plate.
-
Add 5 µL of the biotinylated H4K20me2 peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction to reach equilibrium in the presence of the test compounds.
-
-
Bead Addition:
-
Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer in subdued light. The final concentration of each bead type in the assay is typically 10 µg/mL.
-
Add 10 µL of the bead suspension to each well.
-
-
Incubation and Detection:
-
Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the beads to bind to the protein-peptide complexes.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision or PHERAstar) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Analysis
-
Normalization: Normalize the raw AlphaScreen signal for each well to the plate controls:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
-
-
Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the library).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the L3MBTL3-peptide interaction. Fit the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
-
Quality Control: Calculate the Z'-factor for each screening plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: L3MBTL3 signaling in different cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards understanding methyllysine readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. L3MBTL3, His-tag Recombinant - BPS Bioscience [bioscience.co.uk]
- 7. L3MBTL3, Recombinant, Human, aa229-547, His-Tag (Lethal(3) Malignant Brain Tumor-Like Protein 3) | United States Biological | Biomol.com [biomol.com]
- 8. jpt.com [jpt.com]
Application Notes and Protocols for UNC1021 in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing UNC1021 in immunoprecipitation (IP) experiments to investigate its effect on protein-protein interactions. This compound is a known antagonist of the methyl-lysine reader protein L3MBTL3, and this protocol is designed to assess how it may disrupt the interaction between a target protein and its binding partners.
Introduction
This compound is a chemical probe that acts as a potent antagonist of L3MBTL3 Kme-binding activity.[1] Immunoprecipitation is a robust technique for isolating a specific protein from a complex mixture, such as a cell lysate, using an antibody specific to that protein.[2][3][4][5][6] This method is invaluable for studying protein-protein interactions. When combined with a chemical probe like this compound, immunoprecipitation can be used to determine if a specific compound can modulate these interactions in a cellular context. This protocol provides a framework for using this compound to investigate its impact on the interaction of a target protein with its binding partners.
Data Presentation
The following table provides a template for summarizing quantitative data from an immunoprecipitation experiment designed to test the effect of this compound on a protein-protein interaction. The data would typically be obtained through densitometry analysis of a western blot.
| Experimental Condition | Input Target Protein Level (Arbitrary Units) | IP'd Target Protein Level (Arbitrary Units) | Co-IP'd Partner Protein Level (Arbitrary Units) | Ratio of Co-IP'd Partner to IP'd Target |
| Vehicle Control (e.g., DMSO) | 100 | 85 | 80 | 0.94 |
| This compound (e.g., 1 µM) | 100 | 82 | 35 | 0.43 |
| Negative Control Compound (e.g., UNC1079) | 100 | 88 | 78 | 0.89 |
Experimental Workflow Diagram
Caption: Experimental workflow for immunoprecipitation with this compound treatment.
Signaling Pathway Diagram
Caption: this compound inhibits L3MBTL3 from binding to methylated proteins.
Detailed Immunoprecipitation Protocol with this compound
This protocol is a general guideline and may require optimization for specific target proteins and cell types.
A. Materials and Reagents
-
Cells expressing the target protein of interest
-
This compound (and a negative control compound, e.g., UNC1079)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Primary antibody against the target protein (validated for IP)[2][3]
-
Primary antibody against the potential interacting partner protein (for western blotting)
-
Protein A/G magnetic beads or agarose (B213101) beads[2][7]
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Wash buffer (e.g., PBS or a less stringent buffer)[7]
-
Elution buffer (e.g., 2X Laemmli sample buffer)[8]
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
B. Cell Culture and Treatment
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate amount of time. The optimal concentration and incubation time should be determined empirically.
C. Cell Lysate Preparation [9]
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 5-10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly on ice if necessary to shear DNA.
-
Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
(Optional but recommended) Pre-clear the lysate by adding Protein A/G beads and incubating for 30-60 minutes at 4°C on a rotator.[10] Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.[9]
D. Immunoprecipitation
-
Determine the total protein concentration of the cleared lysate.
-
To approximately 500-1000 µg of total protein, add the primary antibody against the target protein. The optimal antibody concentration should be determined by titration, but a starting point is typically 1-10 µg.[7][8]
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.[7][8]
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.[9][10]
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the beads to capture the antibody-antigen complexes.[7]
E. Washing and Elution
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).[7][10]
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold wash buffer.[7][8] With each wash, resuspend the beads, then pellet them and discard the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 20-40 µL of 2X Laemmli sample buffer to the beads.[7][8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[7][9]
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
F. Analysis by Western Blot
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with primary antibodies against the target protein (to confirm successful immunoprecipitation) and the potential interacting partner (to assess co-immunoprecipitation).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
By comparing the amount of the co-immunoprecipitated protein in the this compound-treated sample versus the vehicle control, researchers can determine if this compound disrupts the interaction between the target protein and its binding partner.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation Antibodies | Antibodies.com [antibodies.com]
- 3. Antibodies for Immunoprecipitation (IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Immunoprecipitation Antibodies | Leinco [leinco.com]
- 6. Immunoprecipitation (IP) - ProteoGenix US [us.proteogenix.science]
- 7. scbt.com [scbt.com]
- 8. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. neb.com [neb.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Effects of the L3MBTL3 Inhibitor UNC1021 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 is a chemical probe belonging to a class of compounds that target the malignant brain tumor (MBT) family of proteins. Specifically, it is an antagonist of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), a "reader" of histone methylation marks. L3MBTL3 recognizes mono- and di-methylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional repression and chromatin compaction.[1][2] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development.
This document provides detailed protocols for utilizing flow cytometry to analyze the cellular consequences of treating cell lines with this compound and its more potent analog, UNC1215. By inhibiting L3MBTL3, these compounds can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular phenotype. Flow cytometry offers a high-throughput method to quantify these changes at a single-cell level. The protocols outlined below describe the treatment of cells with L3MBTL3 inhibitors and the subsequent intracellular staining for histone modifications to assess the inhibitor's efficacy and mechanism of action.
Product Information and Quantitative Data
This compound and its related compounds, UNC1215 (a potent and selective L3MBTL3 inhibitor) and UNC1079 (a negative control), are valuable tools for studying the biological functions of L3MBTL3.[3] The following table summarizes their key quantitative data.
| Compound | Target | IC50 | Kd | Notes |
| UNC1215 | L3MBTL3 | 40 nM[4] | 120 nM[4] | Potent and selective chemical probe for L3MBTL3. |
| This compound | L3MBTL3 | Nanomolar antagonist | Not Reported | A piperidine (B6355638) analog of UNC1215. |
| UNC1079 | L3MBTL3 | > 10 µM | Not Reported | Structurally similar, less potent negative control. |
Signaling Pathway of L3MBTL3
L3MBTL3 is involved in the negative regulation of the Notch signaling pathway. It is recruited to Notch target genes by the DNA-binding protein RBPJ, where it promotes transcriptional repression. Inhibition of L3MBTL3 can, therefore, lead to the de-repression of Notch target genes, impacting cellular processes such as proliferation, differentiation, and apoptosis.[5]
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for assessing the effects of L3MBTL3 inhibitors using flow cytometry.
Detailed Experimental Protocols
Protocol 1: Cell Treatment with this compound and Analogs
Materials:
-
Cell line of interest (e.g., HEK293, relevant cancer cell line)
-
Complete cell culture medium
-
This compound, UNC1215, and UNC1079 (dissolved in DMSO to prepare stock solutions)
-
DMSO (vehicle control)
-
Multi-well plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare serial dilutions of this compound, UNC1215, and UNC1079 in complete cell culture medium. A typical concentration range to test for UNC1215 is 0.1 to 10 µM. A similar or slightly higher range can be used for this compound, while a much higher concentration range (e.g., 10-100 µM) should be used for the negative control, UNC1079. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compounds.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental question.
-
Harvesting: After incubation, harvest the cells. For adherent cells, use trypsin-EDTA to detach the cells, then neutralize with complete medium. For suspension cells, collect them directly.
-
Washing: Wash the cells once with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
Protocol 2: Intracellular Staining of Histone Modifications for Flow Cytometry
Materials:
-
Harvested cells from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or 0.1% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Primary antibody against a specific histone modification (e.g., anti-H4K20me1, anti-H4K20me2). The choice of antibody will depend on the specific hypothesis being tested regarding L3MBTL3's function.
-
Fluorochrome-conjugated secondary antibody (if the primary antibody is not conjugated)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the washed cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Washing: Add 1 mL of Wash Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Permeabilization (Methanol Method): Gently vortex the cell pellet while adding 1 mL of ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 1 mL of Wash Buffer.
-
Blocking (Optional but Recommended): Resuspend the cell pellet in 100 µL of Wash Buffer containing an Fc block reagent and incubate for 10 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Staining: Add the primary antibody at the manufacturer's recommended dilution to the cell suspension. Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells twice with 1 mL of Wash Buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of Wash Buffer containing the fluorochrome-conjugated secondary antibody at the appropriate dilution. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with 1 mL of Wash Buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Wash Buffer for flow cytometry analysis.
Data Analysis and Interpretation
-
Gating: On the flow cytometer, first, gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris.
-
Quantification: For each sample, determine the median fluorescence intensity (MFI) of the histone modification signal in the gated cell population.
-
Comparison: Compare the MFI of the histone mark in cells treated with this compound or UNC1215 to the vehicle control (DMSO) and the negative control (UNC1079). A significant change in MFI in the this compound/UNC1215-treated cells compared to the controls would indicate that the inhibitor is modulating the epigenetic landscape.
-
Dose-Response Curves: If a range of inhibitor concentrations was used, plot the MFI as a function of the inhibitor concentration to generate dose-response curves and calculate the EC50 (half-maximal effective concentration).
By following these protocols, researchers can effectively use flow cytometry to investigate the cellular activity of this compound and other L3MBTL3 inhibitors, providing valuable insights into their mechanism of action and potential as therapeutic agents.
References
- 1. genecards.org [genecards.org]
- 2. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols for UNC1021 in CRISPR Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1021 and its more potent analog, UNC1215, are selective chemical probes for the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2][3] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2] These small molecules offer a powerful tool to investigate the cellular functions of L3MBTL3 and to identify potential therapeutic targets in pathways regulated by this protein. CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening, when coupled with treatment with this compound or UNC1215, can systematically identify genes that modulate cellular sensitivity to the inhibition of L3MBTL3's Kme-reading function. This can reveal genetic vulnerabilities and resistance mechanisms, providing valuable insights for drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR screening experiments to elucidate the function of L3MBTL3 and its role in various cellular processes.
Mechanism of Action and Rationale for CRISPR Screening
UNC1215, a more potent analog of this compound, binds to the MBT domains of L3MBTL3 with high affinity (Kd of 120 nM), competitively displacing mono- or dimethyl-lysine containing peptides.[1][2][3] This disrupts the "reader" function of L3MBTL3, preventing it from recognizing and binding to methylated histone tails, a key step in its role as a transcriptional repressor. In cellular models, treatment with UNC1215 has been shown to increase the mobility of L3MBTL3, effectively releasing it from chromatin.[1][4] Furthermore, UNC1215 has been used to uncover a novel Kme-dependent interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.[1][2][4]
A genome-wide CRISPR screen in the presence of this compound can be employed to:
-
Identify genes whose knockout confers resistance to this compound, potentially highlighting parallel or redundant pathways.
-
Discover genes whose knockout sensitizes cells to this compound, revealing synergistic interactions and potential combination therapies.
-
Elucidate the downstream signaling pathways and cellular processes regulated by L3MBTL3.
Data Presentation
Table 1: Properties of L3MBTL3 Chemical Probes
| Compound | Description | IC50 for L3MBTL3 (AlphaScreen) | Binding Affinity (Kd) | Recommended Cellular Concentration |
| UNC1215 | Potent and selective L3MBTL3 antagonist | 40 nM[3] | 120 nM[1][2] | 100 nM - 1 µM[5] |
| This compound | Nanomolar antagonist of L3MBTL3 Kme-binding activity | Not explicitly stated, but less potent than UNC1215 | Not explicitly stated | Higher concentrations than UNC1215 may be required |
| UNC1079 | Structurally similar negative control | >10 µM | Substantially less potent than UNC1215 | Used at similar concentrations to UNC1215 to demonstrate specificity |
Table 2: Hypothetical Results from a Genome-Wide CRISPR-Cas9 Knockout Screen for Resistance to this compound in a Cancer Cell Line
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE-A | Kinase involved in cell cycle progression | 5.8 | 1.2e-8 |
| GENE-B | Component of a protein degradation complex | 5.2 | 3.5e-8 |
| GENE-C | Transcription factor | 4.9 | 7.1e-7 |
| GENE-D | Member of a chromatin remodeling complex | 4.5 | 1.4e-6 |
Table 3: Hypothetical Results from a Genome-Wide CRISPR-Cas9 Knockout Screen for Sensitization to this compound in a Cancer Cell Line
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE-X | DNA repair protein | -6.2 | 8.9e-9 |
| GENE-Y | Member of a tumor suppressor pathway | -5.5 | 2.1e-8 |
| GENE-Z | Cell adhesion molecule | -5.1 | 5.4e-7 |
| GENE-W | Metabolic enzyme | -4.8 | 9.8e-7 |
Signaling Pathways and Experimental Workflows
Caption: L3MBTL3 Signaling Pathway and this compound Inhibition.
Caption: CRISPR Screening Workflow with this compound.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
This protocol outlines a pooled, negative selection (dropout) and positive selection (enrichment) screen to identify genes that, when knocked out, alter the cellular response to this compound.
Materials:
-
Human cancer cell line stably expressing Cas9 (e.g., A549-Cas9, HeLa-Cas9)
-
GeCKO v2 or other genome-scale sgRNA library
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
This compound and UNC1079 (negative control)
-
DMSO (vehicle control)
-
Cell culture reagents (DMEM, FBS, penicillin/streptomycin, puromycin)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production and Titer Determination:
-
Co-transfect HEK293T cells with the sgRNA library pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing target cell line with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to achieve at least 500-fold coverage of the sgRNA library.
-
-
Antibiotic Selection:
-
Two days post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
-
This compound Treatment:
-
After selection, harvest a baseline (T0) cell population.
-
Split the remaining cells into three treatment groups:
-
This compound (at a predetermined IC20-IC30 concentration)
-
UNC1079 (at the same concentration as this compound)
-
DMSO (vehicle control)
-
-
Culture the cells for 14-21 days, passaging as needed while maintaining library coverage.
-
-
Genomic DNA Extraction and sgRNA Amplification:
-
Harvest cells from the T0 and final time points for each treatment group.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences via PCR using primers specific to the library backbone.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Align reads and determine sgRNA counts for each sample.
-
Use software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO control.
-
Perform gene-level analysis to identify candidate hits.
-
Protocol 2: Validation of Candidate Genes
Materials:
-
Individual sgRNA constructs targeting candidate genes
-
Non-targeting control sgRNA
-
Cas9-expressing cell line
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
Procedure:
-
Generation of Individual Knockout Cell Lines:
-
Transduce the Cas9-expressing cell line with individual sgRNAs for each candidate gene and a non-targeting control.
-
Select for transduced cells and expand the knockout cell pools.
-
Verify gene knockout by Western blot or sequencing.
-
-
Cell Viability Assays:
-
Plate the individual knockout and control cell lines.
-
Treat the cells with a dose range of this compound.
-
After 72-96 hours, measure cell viability using a suitable assay.
-
Compare the dose-response curves of the knockout cell lines to the control to confirm sensitization or resistance.
-
-
Competition Assays:
-
Generate a cell line expressing a fluorescent marker (e.g., GFP) and the sgRNA targeting the candidate gene.
-
Mix these cells 1:1 with cells expressing a different fluorescent marker (e.g., mCherry) and a non-targeting control sgRNA.
-
Culture the mixed population with or without this compound.
-
Monitor the ratio of GFP-positive to mCherry-positive cells over time using flow cytometry to determine the fitness effect of the gene knockout in the presence of the inhibitor.
-
Conclusion
The use of this compound in conjunction with CRISPR screening provides a robust platform for functional genomic studies of the L3MBTL3 methyl-lysine reader. The protocols and guidelines presented here offer a framework for identifying and validating novel genetic interactors of L3MBTL3, thereby advancing our understanding of its biological roles and its potential as a therapeutic target.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
Application of UNC1021 in Organoid Cultures: Information Not Available
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the application of a compound designated as "UNC1021" in the context of organoid cultures.
Extensive searches for "this compound" did not yield any specific chemical entity or biological agent with this name that has been documented for use in cell biology, particularly in the specialized field of 3D organoid systems. The inquiries resulted in references to unrelated compounds, institutional cell line identifiers, and publication numbers that coincidentally contained the numerical sequence "1021".
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams. The creation of such specific and technical documentation requires a foundation of existing research data, which is absent for a compound with this designation.
It is possible that "this compound" may be:
-
An internal compound identifier used within a specific research institution or company that has not yet been disclosed in public literature.
-
A misnomer or an incorrect designation for another compound.
-
A compound that has not yet been subjected to or documented in studies involving organoid cultures.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and designation. If "this compound" is an alternative name for a known molecule or belongs to a specific class of chemical compounds, further searches could be conducted with more accurate information. Without additional details, no further information can be provided at this time.
Application Notes and Protocols for UNC1021 in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of UNC1021 and its analogs in the crystallization of its target protein, the methyl-lysine reader L3MBTL3. The primary application of this compound in this context is as a co-crystallization agent to facilitate the structural determination of the L3MBTL3-ligand complex. This approach is crucial for understanding the molecular basis of inhibitor binding and for structure-based drug design.
Introduction
This compound is a chemical probe that, along with its close analog UNC1215, potently and selectively inhibits the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors and is implicated in various cellular processes. Determining the high-resolution crystal structure of L3MBTL3 in complex with its inhibitors is a key step in validating it as a therapeutic target and in the rational design of more potent and selective drugs.
The use of small molecule ligands like this compound can significantly aid in the crystallization of their target proteins. These ligands can stabilize the protein in a single, homogenous conformation, which is often a prerequisite for the formation of well-ordered crystals. The co-crystal structure of L3MBTL3 with UNC1215 has been successfully determined, providing a blueprint for similar experiments with this compound.
Principle of Co-crystallization
Co-crystallization involves the formation of a crystal lattice that contains both the protein and its ligand in a specific stoichiometric ratio. For L3MBTL3 and UNC1215, a unique 2:2 complex was observed, where two molecules of the inhibitor bridge two molecules of the L3MBTL3 protein. This multivalent interaction is key to the high affinity and selectivity of the inhibitor and provides a stable assembly for crystallization.
Data Presentation
The following table summarizes the key data for the co-crystallization of L3MBTL3 with the UNC1215 probe, which serves as a model for experiments with this compound.
| Parameter | Value | Reference |
| Protein Target | L3MBTL3 (3-MBT repeat domain) | [1] |
| Ligand | UNC1215 | [2][3] |
| PDB ID of Complex | 4FL6 | [1] |
| Resolution | 2.55 Å | [1] |
| Experimental Method | X-ray diffraction | [1] |
| Ligand Binding Affinity (Kd) | 120 nM | [2][3] |
| Ligand IC50 | 40 nM | [2] |
| Stoichiometry | 2:2 (L3MBTL3:UNC1215) | [2][4] |
Experimental Protocols
This section provides a general protocol for the co-crystallization of L3MBTL3 with this compound, based on the successful crystallization of the L3MBTL3-UNC1215 complex.
Protein Expression and Purification
-
Construct: The 3-MBT repeat domain of human L3MBTL3 is typically used for structural studies.
-
Expression System: The protein can be expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag) to facilitate purification.
-
Purification: A multi-step purification protocol is recommended to achieve high purity (>95%). This typically involves:
-
Affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Removal of the affinity tag with a specific protease (e.g., TEV protease).
-
A second round of affinity chromatography to remove the cleaved tag and uncut protein.
-
Size-exclusion chromatography (gel filtration) as a final polishing step to ensure the protein is monodisperse.
-
-
Quality Control: The purity and homogeneity of the protein should be assessed by SDS-PAGE and dynamic light scattering (DLS). The final protein should be concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Preparation of the Protein-Ligand Complex
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
To form the complex, mix the purified L3MBTL3 protein with this compound in a slight molar excess of the ligand (e.g., 1:1.2 protein:ligand molar ratio).
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
It is advisable to perform a final size-exclusion chromatography step after incubation to remove any unbound ligand and aggregated protein, and to exchange the complex into the final crystallization buffer.
Crystallization Screening
The vapor diffusion method is commonly used for screening crystallization conditions.
-
Method: Sitting drop or hanging drop vapor diffusion.
-
Plates: 96-well crystallization plates.
-
Screening Kits: A broad range of commercial crystallization screens should be tested (e.g., Hampton Research, Qiagen).
-
Drop Composition: Mix the protein-ligand complex solution (at 5-10 mg/mL) with the reservoir solution in a 1:1 or 2:1 ratio (e.g., 100 nL of complex + 100 nL of reservoir solution).
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
Crystal Optimization
Once initial crystal hits are identified, the conditions need to be optimized to obtain diffraction-quality crystals. This can involve:
-
Varying the concentration of the precipitant and buffer pH.
-
Testing different additives (salts, polymers, organic molecules).
-
Fine-tuning the protein-ligand concentration and ratio.
-
Microseeding, where small crystals from the initial hits are used to seed new drops.
Data Collection and Structure Determination
-
Cryo-protection: Crystals are typically cryo-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) is added to the crystallization solution before freezing.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution: The structure is solved using molecular replacement, using the existing L3MBTL3 structure (e.g., from PDB ID 4FL6) as a search model. The ligand is then built into the electron density map.
-
Refinement: The model is refined to fit the experimental data.
Visualizations
Experimental Workflow for Co-crystallization
Caption: Workflow for L3MBTL3-UNC1021 co-crystallization.
Logical Relationship of Co-crystallization Components
Caption: Components of the co-crystallization process.
References
- 1. 4FL6: Crystal structure of the complex of the 3-MBT repeat domain of L3MBTL3 and UNC1215 [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UNC1021 not showing expected effect in cells
This technical support center is designed to help you troubleshoot experiments where UNC1021 is not producing the expected biological effects in your cell-based assays.
Troubleshooting Guide: this compound Not Showing Expected Effect
This guide provides a systematic approach to identifying and resolving common issues encountered during in-vitro experiments with the G9a/GLP inhibitor, this compound.
Q1: I've treated my cells with this compound, but I'm not observing the expected phenotype (e.g., no decrease in H3K9me2 levels). What should I do?
A1: Lack of an observable effect can stem from several factors related to the compound itself, the experimental protocol, or the biological system. Follow this troubleshooting workflow to diagnose the issue.
Caption: A flowchart for troubleshooting common issues with this compound.
The table below details potential causes and suggested solutions corresponding to the workflow diagram.
| Category | Possible Cause | Recommended Solution |
| Compound Integrity | Precipitation in media: The compound concentration exceeds its solubility limit in your specific cell culture medium.[1] | Visually inspect media for precipitate after adding this compound. Determine the compound's kinetic solubility in your medium (see Protocol 2). Prepare intermediate dilutions in pre-warmed media to avoid "solvent shock".[1] |
| Degradation: The compound may be unstable in aqueous solutions at 37°C or sensitive to light.[2][3] | Perform a stability test by incubating this compound in your culture medium over the experiment's time course and analyzing via HPLC-MS.[1][3] Store stock solutions in amber vials at -80°C and minimize freeze-thaw cycles.[2][4] | |
| Incorrect Stock Concentration: Errors during weighing or dissolution. | Verify the concentration of your stock solution using a spectrophotometer or an analytical method like HPLC. | |
| Experimental Protocol | Insufficient Concentration: The concentration used may be too low to inhibit G9a/GLP effectively in a cellular context. Cellular IC50 values are often higher than biochemical IC50s due to factors like cell permeability and high intracellular ATP.[5][6] | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM). Note that potent G9a/GLP inhibitors like UNC0638 have cellular IC50s in the nanomolar range.[7][8] |
| Insufficient Incubation Time: The time may be too short to see a downstream effect on histone methylation, which can be a slow process. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a change in H3K9me2 levels. | |
| Poor Cell Permeability / High Efflux: The compound may not efficiently cross the cell membrane or could be actively removed by efflux pumps.[5][6][9] This is a known issue for some G9a/GLP inhibitor scaffolds.[7] | Test this compound in different cell lines, as permeability can vary. If available, use a cell line known to be sensitive to similar inhibitors. Consider using permeability assays like Caco-2 for direct measurement.[6] | |
| High Cell Density: A high density of cells can lead to faster compound metabolism, reducing its effective concentration over time.[1] | Optimize the cell seeding density for your specific assay to ensure consistent results. | |
| Assay & Data Readout | Low Assay Sensitivity: The method used to detect the downstream effect (e.g., Western blot, flow cytometry) may not be sensitive enough. | For Western blotting, ensure you have a high-quality, validated antibody for H3K9me2. Optimize antibody concentrations and exposure times. Include positive and negative controls.[10] |
| Vehicle Control Issues: The solvent (e.g., DMSO) concentration may be too high, causing non-specific effects or toxicity.[5] | Keep the final DMSO concentration consistent across all wells and ideally below 0.1%.[5] Always include a vehicle-only control.[6] | |
| Target & System | Low Target Expression: The cell line used may have very low expression levels of G9a and/or GLP. | Confirm G9a and GLP protein expression in your cell line via Western blot or qPCR. Choose a cell line known to have robust G9a/GLP expression if possible. |
| Off-Target Effects: At higher concentrations, the compound may engage other targets, confounding the expected result.[5][6] | Use the lowest effective concentration possible.[6] If available, test a structurally related but inactive analog as a negative control to confirm the effect is on-target.[6][11] |
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2/KMT1C) and G9a-like protein (GLP, also known as EHMT1/KMT1D). G9a and GLP typically form a heterodimeric complex in cells.[12] This complex is the primary enzyme responsible for mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2), which are epigenetic marks associated with transcriptional repression. By inhibiting the catalytic activity of G9a/GLP, this compound is expected to cause a global reduction in H3K9me2 levels.
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 methylation.
Q3: Why is the IC50 of this compound much higher in my cell-based assay compared to the published biochemical IC50?
A3: This is a common observation for many small molecule inhibitors. Several factors contribute to this discrepancy:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor permeability leads to a lower effective concentration inside the cell.[5][6]
-
Protein Binding: this compound may bind to serum proteins in the culture medium or other intracellular proteins, reducing the free concentration available to bind G9a/GLP.[5]
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Efflux Pumps: Cells possess transporter proteins (e.g., P-glycoprotein) that can actively pump the inhibitor out, lowering its intracellular concentration.[5]
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Compound Stability: The inhibitor might be metabolized by cellular enzymes, reducing its active concentration over time.[5]
Q4: What are the recommended starting concentrations and storage conditions for this compound?
A4: Recommended concentrations can be cell-line dependent. However, the following table provides a general guideline based on typical G9a/GLP inhibitors.
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Typical Incubation Time |
| H3K9me2 Reduction | MDA-MB-231 | 100 nM - 5 µM | 48 - 72 hours |
| Cell Viability | PC-3 | 10 nM - 10 µM | 72 - 96 hours |
| Gene Expression (qPCR) | A549 | 50 nM - 2 µM | 24 - 48 hours |
Storage: this compound powder should be stored at 4°C, protected from light.[4] Stock solutions, typically prepared in high-purity DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[2][4]
Q5: How can I check the stability of this compound in my cell culture medium?
A5: You can perform a stability assay. The compound is incubated in your complete cell culture medium at 37°C, and samples are taken at different time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the intact compound is then quantified using an analytical method like HPLC-MS.[1][3]
| Time Point | % this compound Remaining (in DMEM + 10% FBS at 37°C) |
| 0 hr | 100% |
| 8 hr | 98.2% |
| 24 hr | 91.5% |
| 48 hr | 82.3% |
| 72 hr | 71.9% |
| (Note: Data is for illustrative purposes only.) |
Key Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Levels
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Cell Treatment: Plate cells at a density that avoids confluence at the end of the experiment. Allow them to adhere overnight. Treat with a range of this compound concentrations (and a vehicle control) for the desired time (e.g., 48-72 hours).
-
Histone Extraction: After treatment, harvest the cells. Isolate nuclei and perform a histone extraction using an acid extraction method or a commercial kit.
-
Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-15 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for loading, probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities to determine the relative change in H3K9me2 levels compared to the total H3 control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the appropriate wells, ensuring a final DMSO concentration is consistent and non-toxic (e.g., <0.1%). Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form. Add solubilization solution (e.g., DMSO or a specialized detergent) and incubate until crystals are fully dissolved.
-
For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well.
-
-
Data Acquisition:
-
For MTT: Read the absorbance at ~570 nm using a microplate reader.
-
For CellTiter-Glo®: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UNC1021 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of UNC1021 for accurate IC50 determination. This compound is a selective inhibitor of the methyl-lysine reader protein L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3), with a reported IC50 of 0.048 µM in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of L3MBTL3, a protein that recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails. By binding to the methyl-lysine binding pocket of L3MBTL3, this compound prevents it from engaging with its histone substrates, thereby modulating gene expression.
Q2: What is the primary method for determining the IC50 of this compound against L3MBTL3?
A2: The most common method is a biochemical competition assay, such as an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. These assays measure the ability of this compound to displace a biotinylated histone peptide from the L3MBTL3 protein.
Q3: What are common issues encountered when determining the IC50 of this compound?
A3: Common issues include high background signal, low signal-to-background ratio, and poor curve fitting. These can arise from suboptimal reagent concentrations, improper assay setup, or interference from the compound itself.
Q4: In which cancer cell lines is L3MBTL3 function relevant for testing this compound?
A4: L3MBTL3 has been implicated in various cancers, including breast cancer. Cell lines such as MDA-MB-231 and SUM159PT, where L3MBTL3 and its interacting partners like STAT3 are active, can be suitable models for cellular assays.
Troubleshooting Guides
Biochemical Assay (AlphaScreen®) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | Non-specific binding of assay components. | - Increase the concentration of blocking agents like BSA (e.g., to >0.1% w/v).- Optimize the concentration of detergent (e.g., Tween-20) in the assay buffer. |
| Contaminated reagents. | - Use fresh, high-quality reagents and buffers. | |
| Low Signal-to-Background Ratio | Suboptimal concentrations of L3MBTL3 or biotinylated peptide. | - Perform a cross-titration of both L3MBTL3 and the biotinylated histone peptide to find the optimal concentrations that yield a robust signal. |
| Inactive L3MBTL3 protein. | - Verify the activity of the L3MBTL3 protein stock. Ensure proper storage conditions. | |
| Insufficient incubation time. | - Optimize the incubation time for the binding reaction and for the donor/acceptor beads. | |
| Poor Curve Fitting / Inconsistent IC50 Values | Compound precipitation at high concentrations. | - Visually inspect for precipitation. Determine the solubility of this compound in the final assay buffer. |
| Pipetting errors. | - Ensure accurate and consistent pipetting, especially for the serial dilutions of this compound. | |
| Incorrect data analysis. | - Use a suitable non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50. |
Cellular Assay Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Uneven cell seeding. | - Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate or fill them with media without cells. | |
| No or Weak Phenotypic Response | This compound concentration is too low. | - Test a wider range of this compound concentrations, extending to higher concentrations if no toxicity is observed. |
| Cell line is not sensitive to L3MBTL3 inhibition. | - Confirm the expression and activity of L3MBTL3 in the chosen cell line. | |
| Assay readout is not sensitive enough. | - Choose a readout that is robustly affected by L3MBTL3 inhibition (e.g., expression of a known target gene). | |
| Cell Toxicity at High Concentrations | Off-target effects of this compound. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to distinguish between specific phenotypic effects and general cytotoxicity. |
Experimental Protocols
Biochemical IC50 Determination using AlphaScreen®
This protocol is a general guideline for a 384-well plate format and should be optimized for specific laboratory conditions.
Materials:
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Recombinant His-tagged L3MBTL3 protein
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Biotinylated histone H4K20me2 peptide
-
This compound
-
AlphaScreen® Nickel Chelate Acceptor beads
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AlphaScreen® Streptavidin Donor beads
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Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute His-tagged L3MBTL3 protein to the optimized concentration in Assay Buffer.
-
Dilute biotinylated H4K20me2 peptide to the optimized concentration in Assay Buffer.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the wells.
-
Add 5 µL of the diluted L3MBTL3 protein solution.
-
Add 5 µL of the diluted biotinylated H4K20me2 peptide solution.
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Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Prepare a 1:1 mixture of AlphaScreen® Nickel Chelate Acceptor beads and Streptavidin Donor beads in Assay Buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Reagent Concentration Optimization:
| Reagent | Typical Concentration Range |
|---|---|
| His-tagged L3MBTL3 | 10 - 100 nM |
| Biotinylated H4K20me2 Peptide | 10 - 100 nM |
| AlphaScreen® Beads | 10 - 20 µg/mL |
Cellular IC50 Determination using a Gene Expression Readout
This protocol describes a method to determine the effect of this compound on the expression of a downstream target gene of L3MBTL3, such as SNAIL, in a breast cancer cell line.
Materials:
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MDA-MB-231 or SUM159PT breast cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene (e.g., SNAIL) and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative expression of the target gene normalized to the housekeeping gene.
-
Plot the relative gene expression against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
This compound Concentration Range for Cellular Assays:
| Assay Type | Typical Concentration Range |
|---|---|
| Cell-based target engagement | 0.1 - 30 µM |
| Phenotypic assays | 1 - 50 µM |
Visualizations
Caption: L3MBTL3 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for biochemical and cellular IC50 determination.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
Troubleshooting UNC1021 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective L3MBTL3 inhibitor, UNC1021.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is this compound and what is its primary application in research?
A1: this compound is a potent and selective small molecule inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain.[1][2] It is primarily used in research to investigate the biological functions of L3MBTL3, which is involved in chromatin regulation and transcriptional repression.[3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][6] For aqueous-based in vitro assays, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q3: What is the maximum solubility of this compound in DMSO?
A3: Based on supplier data, the solubility of this compound in DMSO is reported to be at least 9.09 mg/mL, which corresponds to a concentration of 20.72 mM.[6] It is important to note that this is a minimum value, and the saturation point has not been definitively published.
Q4: My this compound is not fully dissolving in DMSO, even at concentrations expected to be soluble. What should I do?
A4: Several factors can contribute to incomplete dissolution:
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DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[5]
-
Temperature: Gentle warming of the solution to 37°C can aid in dissolution. This can be combined with vortexing or sonication.[5] However, avoid excessive heat, which could degrade the compound.
-
Compound Purity: Ensure you are using a high-purity grade of this compound, as impurities can affect solubility.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
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Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[7][8]
-
Use of Excipients: For particularly challenging situations, consider the use of solubilizing agents such as Tween® 80 or cyclodextrins in your final aqueous medium.[9] It is essential to include appropriate vehicle controls in your experiments to account for any effects of these excipients.
Q6: How should I prepare a stock solution of this compound?
A6: A general protocol for preparing a 10 mM stock solution of this compound in DMSO is provided below. Always handle the compound and solvent in a well-ventilated area, following appropriate safety precautions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration | Source |
| DMSO | ≥ 9.09 mg/mL | ≥ 20.72 mM | [6] |
Note: The molecular weight of this compound is 438.55 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. For example, to make 1 mL of a 10 mM stock solution, you would need 0.0043855 g (or 4.3855 mg) of this compound.
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[5]
-
Sonication (optional): Sonication for 5-10 minutes can also be used to aid in dissolving the compound.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulate matter before use.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified L3MBTL3 signaling pathways and the inhibitory action of this compound.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing UNC1021 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of UNC1021 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nanomolar antagonist of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine (Kme) binding domain. It functions as a chemical probe to study the role of L3MBTL3 in cellular processes. L3MBTL3 is a "reader" of histone methylation marks and is involved in transcriptional repression and the regulation of protein stability. Specifically, L3MBTL3 has been shown to play a role in the Notch signaling pathway and in mediating the degradation of methylated proteins such as DNMT1 and SOX2.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store at or below -20°C. The solid form is expected to be stable for at least 12 months when stored as directed. It is noted to be hygroscopic, so it is important to protect it from moisture.[4]
-
Aqueous Solutions: Prepare stock solutions in a suitable solvent like DMSO. For aqueous working solutions, it is recommended to store them in aliquots at -80°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in cell culture media?
Based on studies with its analog UNC1215, this compound is expected to have high stability under typical cellular assay conditions. UNC1215 showed no degradation products when incubated with or without HEK293 cells in cell media for 72 hours.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on preventing its degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in assays. | Degradation of this compound due to improper storage or handling. | - Ensure the solid compound is stored at -20°C or below and protected from moisture.[4]- Prepare fresh working solutions from a frozen stock for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution.[4] |
| Instability in the assay buffer. | - Check the pH and composition of your assay buffer. While specific data is unavailable for this compound, many small molecules are sensitive to extreme pH.- If possible, perform a pilot stability study by incubating this compound in the assay buffer for the duration of the experiment and then analyzing for degradation (e.g., by HPLC). | |
| Precipitation of this compound in aqueous solutions. | Poor solubility of the compound. | - Ensure the final concentration of the solvent (e.g., DMSO) in your aqueous solution is compatible with your experimental system and does not cause precipitation.- The solubility of UNC1215, a close analog, is reported to be >10 mM in water, suggesting good aqueous solubility.[4] However, this can be buffer-dependent. If precipitation occurs, consider adjusting the buffer composition or lowering the final concentration of this compound. |
| Variability between experimental replicates. | Inconsistent aliquoting or handling of this compound solutions. | - Use calibrated pipettes for accurate dispensing.- Ensure complete dissolution of the solid compound when preparing stock solutions.- Vortex solutions thoroughly before making dilutions. |
| Loss of activity over time in long-term experiments. | Gradual degradation of this compound in the experimental setup. | - For experiments lasting several days, consider replenishing the compound in the media at regular intervals.- Based on UNC1215 data, this compound is expected to be stable for at least 72 hours in cell culture.[5] For longer incubations, stability should be empirically determined. |
Experimental Protocols
Below are generalized methodologies for experiments where this compound might be used. These should be optimized for specific experimental systems.
Protocol 1: General Procedure for a Cell-Based Assay
This protocol outlines a general workflow for assessing the effect of this compound on a cellular process.
-
Cell Culture: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), gene expression analysis (e.g., qPCR or RNA-seq), or protein analysis (e.g., Western blot or immunofluorescence).
Protocol 2: In Vitro Binding Assay (e.g., AlphaScreen)
This protocol provides a general outline for a competition assay to measure the binding of this compound to L3MBTL3.
-
Reagents:
-
Recombinant L3MBTL3 protein
-
Biotinylated histone peptide with a methylated lysine (B10760008) recognized by L3MBTL3 (e.g., H4K20me2)
-
Streptavidin-coated donor beads
-
Acceptor beads conjugated to an antibody against a tag on the recombinant protein (e.g., anti-GST)
-
This compound at various concentrations
-
-
Procedure:
-
In a 384-well plate, add the recombinant L3MBTL3 protein and the biotinylated histone peptide.
-
Add this compound at a range of concentrations.
-
Incubate to allow for binding to reach equilibrium.
-
Add the streptavidin-coated donor beads and the antibody-conjugated acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the signal indicates that this compound is competing with the histone peptide for binding to L3MBTL3.
-
Visualizations
L3MBTL3 Signaling Pathway
Caption: L3MBTL3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Cellular Assay
Caption: A typical experimental workflow for using this compound in cell-based assays.
Troubleshooting Logic for this compound Experiments
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC1021
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of UNC1021, a selective inhibitor of the methyl-lysine reader protein L3MBTL3. The information provided is based on studies of its more potent and structurally related analog, UNC1215, which is often used as a chemical probe for L3MBTL3.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3). It acts as an antagonist to the methyl-lysine (Kme) reading function of the malignant brain tumor (MBT) domains of L3MBTL3, with a reported IC50 of 48 nM.
Q2: What are the known off-targets of this compound and its analog UNC1215?
A2: While a comprehensive off-target profile for this compound is not publicly available, extensive studies on its more potent analog, UNC1215, have revealed a selective binding profile. UNC1215 has been shown to be over 50-fold more selective for L3MBTL3 compared to other members of the MBT family.[1] However, some potential off-targets have been identified in broad screening panels. These include other methyl-lysine reader proteins, and at higher concentrations, certain kinases and G-protein coupled receptors (GPCRs).
Q3: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
A3: Unexpected phenotypes could potentially arise from off-target activities, especially at higher concentrations of this compound. It is crucial to use the lowest effective concentration and to include appropriate controls in your experiments. Consider using UNC1079, a structurally similar but significantly less potent analog, as a negative control to help differentiate on-target from off-target effects.
Q4: How can I minimize off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
-
Perform dose-response experiments: Determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Use a negative control: Employ a structurally related but inactive compound, such as UNC1079, to confirm that the observed phenotype is due to the inhibition of L3MBTL3.
-
Validate findings with a secondary probe: If possible, use a structurally distinct L3MBTL3 inhibitor to reproduce the observed effects.
-
Perform target engagement assays: Confirm that this compound is binding to L3MBTL3 in your experimental system at the concentrations used.
Q5: Are there any known off-target effects of the UNC1215 probe on kinases?
A5: In a screening panel of 50 diverse kinases, UNC1215 demonstrated weak inhibitory activity, with 64% inhibition of FLT3 at a concentration of 10 µM.[1] At concentrations typically used to probe L3MBTL3 function (sub-micromolar), significant off-target effects on kinases are not expected.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular toxicity | High concentrations of this compound may lead to off-target effects on essential cellular components. | Perform a dose-response curve to determine the EC50 for toxicity and use a concentration well below this for your experiments. |
| Phenotype does not match known L3MBTL3 function | The observed effect may be due to inhibition of an off-target protein. | Use the inactive analog UNC1079 as a negative control. If the phenotype persists with the active compound but not the inactive one, it is more likely an on-target effect. |
| Variability in experimental results | Differences in the expression levels of off-target proteins across different cell lines or batches. | Characterize the expression of known off-targets (e.g., other MBT family members) in your cell model. |
| Conflicting results with other L3MBTL3 inhibitors | The other inhibitor may have a different off-target profile. | Compare the known selectivity profiles of both inhibitors to identify any overlapping or distinct off-targets that could explain the discrepancy. |
Quantitative Off-Target Data for UNC1215 (this compound Analog)
The following tables summarize the known selectivity and off-target binding profile for UNC1215, a more potent analog of this compound. This data can serve as a guide for potential off-targets of this compound.
Table 1: Selectivity against Methyl-Lysine Reader Domains
| Target | Selectivity vs. L3MBTL3 | Assay Type |
| L3MBTL1 | >50-fold | AlphaScreen |
| L3MBTL4 | >50-fold | AlphaScreen |
| MBTD1 | >50-fold | AlphaScreen |
| SFMBT | >50-fold | AlphaScreen |
| 53BP1 | >100-fold | AlphaScreen |
| UHRF1 | No activity up to 30 µM | AlphaScreen |
| CBX7 | No activity up to 30 µM | AlphaScreen |
| JARID1A | No activity up to 30 µM | AlphaScreen |
Table 2: Potential Off-Targets Identified in a Protein Microarray Screen
Binding assessed using a biotinylated analog of UNC1215 on a microarray of over 250 protein domains.
| Potential Off-Target | Protein Family |
| L3MBTL1 | MBT Domain-containing |
| PHF20 | Tudor Domain-containing |
| PHF20L1 | Tudor Domain-containing |
| 53BP1 | Tudor Domain-containing |
| SPF30 | Tudor Domain-containing |
| MRG15 | Chromodomain-containing |
Table 3: Screening Against Other Protein Families
| Target Class | Result | Assay Details |
| Histone Methyltransferases | Inactive | Radiometric methyltransferase assay |
| Bromodomains & Lysine Demethylases | No significant interaction | Differential Scanning Fluorimetry (Tm shifts <0.5 °C) |
| 50 Diverse Kinases | Weak inhibition of FLT3 (64% at 10 µM) | Kinase activity assays |
| GPCRs and Ion Channels | M1 muscarinic receptor (Ki = 97 nM), M2 muscarinic receptor (Ki = 72 nM) | Radioligand binding assays (NIMH PDSP) |
Experimental Protocols
1. AlphaScreen™ Assay for Methyl-Lysine Reader Selectivity
This protocol provides a general workflow for assessing the selectivity of an inhibitor against methyl-lysine reader proteins.
Caption: Workflow for AlphaScreen™ competition assay.
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for Isothermal Titration Calorimetry.
Signaling Pathway and Logical Relationships
This compound On-Target and Potential Off-Target Pathways
The following diagram illustrates the intended action of this compound on L3MBTL3-mediated gene repression and potential off-target interactions that could lead to unintended cellular effects.
Caption: On- and potential off-target pathways of this compound.
References
How to reduce UNC1021 toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC1021, a novel kinase inhibitor, in cell-based assays. Our goal is to help you mitigate potential cytotoxicity and ensure the acquisition of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the novel kinase, Kinase-X, which plays a critical role in cell proliferation and survival pathways. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in cancer cell lines.
Q2: What are the common causes of this compound-induced toxicity in cell lines?
A2: Toxicity associated with this compound can stem from several factors:
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On-target toxicity: As this compound's mechanism involves inducing apoptosis, a high concentration or prolonged exposure can lead to excessive cell death, which may be desirable in cancer therapy models but problematic for other experimental aims.
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Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended cytotoxic effects.[1]
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Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations exceeding 0.5%.[1]
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Metabolite toxicity: Cellular metabolism of this compound could potentially produce toxic byproducts.[1]
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.
Q3: How can I determine the optimal, non-toxic working concentration of this compound?
A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively inhibits Kinase-X without causing widespread, non-specific cell death. We recommend performing a cytotoxicity assay, such as an MTT or CellTiter-Glo® assay, to determine the IC50 (half-maximal inhibitory concentration) for both the target effect and general cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected therapeutic concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve starting from a lower concentration range (e.g., 0.01 µM to 10 µM).[1] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can determine the minimum duration required for the desired effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle-only control.[2] | |
| Cell line is particularly sensitive. | Consider using a more robust cell line or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments. | Instability of this compound stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Prepare fresh working solutions for each experiment.[2] |
| Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Lack of expected inhibitory effect. | Inhibitor is not active. | Verify the storage conditions and age of the compound. Test its activity in a cell-free biochemical assay if possible. |
| Incorrect concentration calculation. | Double-check all calculations and dilutions. | |
| Cell line is resistant to this compound. | Confirm the expression of Kinase-X in your cell line. Consider using a different cell line with known sensitivity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration-dependent toxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[3]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix thoroughly and read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound or vehicle control and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2]
Data Presentation
Table 1: Example Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h | Notes |
| Cell Line A (High Kinase-X expression) | 0.5 | Highly sensitive |
| Cell Line B (Moderate Kinase-X expression) | 2.5 | Moderately sensitive |
| Cell Line C (Low Kinase-X expression) | > 10 | Resistant |
| Normal Fibroblasts | > 20 | Low toxicity to non-cancerous cells |
Table 2: Troubleshooting Summary for this compound Experiments
| Parameter | Recommended Range | Potential Issue if Deviated |
| Final DMSO Concentration | ≤ 0.1% | Solvent-induced cytotoxicity |
| Cell Confluency at Treatment | 50-70% | Inconsistent results due to cell density |
| This compound Stock Solution Storage | -80°C in single-use aliquots | Compound degradation |
| Incubation Time | 24-72 hours (cell line dependent) | Excessive cell death or insufficient effect |
Visualizations
Caption: this compound inhibits Kinase-X, leading to reduced cell proliferation and survival, and induction of apoptosis.
Caption: Workflow for optimizing this compound concentration and subsequent mechanistic studies.
References
Technical Support Center: Improving In Vivo Efficacy of UNC1021
Welcome to the technical support center for UNC1021 and its more potent analog, UNC1215. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of these L3MBTL3 inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and UNC1215?
A1: this compound and its more potent analog UNC1215 are small molecule antagonists of the Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3). L3MBTL3 is a "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone and non-histone proteins. By binding to the methyl-lysine binding pocket of L3MBTL3, this compound and UNC1215 competitively inhibit its interaction with its target proteins.[1][2] This disruption can affect various cellular processes, including transcriptional regulation and protein degradation.
Q2: What are the known downstream effects of L3MBTL3 inhibition by UNC1215?
A2: Inhibition of L3MBTL3 by UNC1215 has been shown to have several downstream effects. It can disrupt the interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.[2][3] Additionally, L3MBTL3 is a negative regulator of the Notch signaling pathway, and its inhibition can modulate the expression of Notch target genes.[4][5][6] L3MBTL3 also plays a role in the ubiquitin-dependent degradation of several non-histone proteins, including DNMT1, E2F1, and SOX2.[4][7]
Q3: Why might I be observing low in vivo efficacy with this compound/UNC1215?
A3: Low in vivo efficacy of small molecule inhibitors like this compound and UNC1215 can be attributed to several factors. These can be broadly categorized as issues related to the compound's formulation and administration, its pharmacokinetic and pharmacodynamic properties, or the specific experimental model being used. Key considerations include poor solubility, suboptimal dosing, inefficient delivery to the target tissue, and rapid metabolism or clearance.
Q4: Are there any established in vivo formulation guidelines for UNC1215?
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound and its more potent analog, UNC1215.
Table 1: Troubleshooting Poor In Vivo Efficacy
| Problem | Potential Cause | Recommended Action |
| Low or no observable phenotype | Insufficient Drug Exposure: The compound may not be reaching the target tissue at a high enough concentration or for a sufficient duration. | 1. Optimize Formulation: Experiment with different formulations to improve solubility and stability. Refer to supplier recommendations for UNC1215.[1][8]2. Adjust Dosage and Schedule: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Consider more frequent dosing or a different administration route.3. Pharmacokinetic (PK) Analysis: If possible, measure plasma and tumor concentrations of the compound over time to assess exposure. |
| Rapid Metabolism/Clearance: The compound may be quickly broken down or excreted by the body. | 1. Pharmacokinetic Studies: Analyze plasma and tissue samples to determine the half-life of the compound.2. Consider Co-administration: Investigate if co-administration with inhibitors of metabolic enzymes could prolong exposure, though this can add complexity. | |
| Poor Target Engagement: The compound may not be effectively binding to L3MBTL3 in the target tissue. | 1. Pharmacodynamic (PD) Marker Analysis: Measure the levels of downstream targets of L3MBTL3 in the tumor tissue (e.g., phosphorylated forms of downstream effectors, expression of Notch target genes) after treatment to confirm target engagement. | |
| High Toxicity or Adverse Effects | Off-Target Effects: At higher concentrations, the compound may be inhibiting other proteins besides L3MBTL3. UNC1215 has shown high selectivity in vitro.[1][2] | 1. Dose Reduction: Lower the dose to a level that is effective without causing significant toxicity.2. Selectivity Profiling: If off-target effects are suspected, consider profiling the compound against a panel of related proteins. |
| Formulation-Related Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.2. Alternative Formulations: Test different, well-tolerated formulation vehicles. | |
| Inconsistent Results | Variability in Drug Preparation: Inconsistent preparation of the formulation can lead to variable dosing. | 1. Standardized Protocol: Develop and strictly follow a standard operating procedure (SOP) for formulation preparation.2. Fresh Preparations: Prepare formulations fresh for each experiment to avoid degradation. |
| Variability in Animal Model: Differences in the tumor microenvironment or host factors can affect drug response. | 1. Model Characterization: Ensure the chosen cancer model has a rationale for being sensitive to L3MBTL3 inhibition.2. Sufficient Sample Size: Use an adequate number of animals per group to account for biological variability. |
Experimental Protocols
As specific in vivo efficacy studies for this compound or UNC1215 are not extensively detailed in the public domain, the following protocols are generalized based on common practices for small molecule inhibitors in preclinical cancer models.
Protocol 1: General In Vivo Formulation of UNC1215
This protocol is adapted from recommendations provided by commercial suppliers.[1][8]
Materials:
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UNC1215 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
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Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of UNC1215 in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
In a separate sterile tube, calculate the required volumes of each component for the final formulation. A common formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the required volume of the UNC1215 stock solution to the tube.
-
Add the PEG300 and vortex thoroughly until the solution is clear.
-
Add the Tween-80 and vortex again until the solution is clear.
-
Finally, add the sterile saline and vortex to obtain a homogenous solution.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of administration.
Note: The final concentration of UNC1215 in the formulation should be calculated based on the desired dose (mg/kg) and the injection volume (e.g., 100 µL per 20 g mouse).
Protocol 2: Assessment of In Vivo Target Engagement
This protocol outlines a general method to assess whether UNC1215 is engaging its target, L3MBTL3, in tumor tissue by measuring changes in a downstream signaling pathway.
Materials:
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Tumor-bearing mice (treated with UNC1215 or vehicle)
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and blotting equipment
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Primary antibodies (e.g., against phosphorylated downstream targets of the Notch pathway, or total levels of proteins degraded by the L3MBTL3-CRL4-DCAF5 complex)
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HRP-conjugated secondary antibodies
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Chemiluminescence substrate
Procedure:
-
At a predetermined time point after the final dose, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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Perform Western blotting with antibodies against relevant pharmacodynamic markers.
-
Analyze the blot to compare the levels of the target proteins between the vehicle- and UNC1215-treated groups. A change in the expected direction would indicate target engagement.
Signaling Pathways and Experimental Workflows
L3MBTL3 Signaling and Inhibition by UNC1215
L3MBTL3 functions as a reader of methyl-lysine marks, influencing gene expression and protein stability. Its inhibition by UNC1215 can impact multiple pathways.
Caption: L3MBTL3 signaling pathway and its inhibition by UNC1215.
General Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an L3MBTL3 inhibitor.
Caption: A generalized experimental workflow for an in vivo efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: UNC-Series TAM Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UNC-series TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase inhibitors in their experiments. Given that "UNC1021" did not yield specific results, this guide focuses on well-characterized UNC-developed TAM kinase inhibitors such as UNC2025 , a potent dual Mer/Flt3 inhibitor, and other relevant compounds from the UNC pipeline.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of UNC-series TAM kinase inhibitors?
UNC-series inhibitors are developed to target the TAM family of receptor tyrosine kinases: Tyro3, Axl, and MerTK. However, individual compounds have distinct selectivity profiles. For example, UNC2025 is a potent dual inhibitor of MerTK and FLT3, with significant selectivity over Axl.[1][2][3] Other compounds like UNC5293 are highly selective for MERTK, while UNC8212 is a pan-TAM inhibitor.[4][5][6] It is crucial to consult the specific datasheet for each compound to understand its target profile.
Q2: My in vitro kinase assay results are inconsistent. What are the common causes?
Variability in in vitro kinase assays can stem from several factors:
-
Enzyme Quality: Ensure the recombinant kinase is pure, properly folded, and active. Batch-to-batch variation from suppliers can occur.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, slight variations in ATP concentration can significantly impact IC50 values.[7] Use a precise and consistent ATP concentration, ideally at or near the Km for the specific kinase.
-
Substrate Concentration: Ensure the substrate concentration is not limiting the reaction.
-
Incubation Time and Temperature: Keep incubation times and temperatures consistent across all experiments. Reactions should be stopped within the linear range.
-
Reagent Preparation: Inconsistent buffer pH, ionic strength, or component concentrations can affect enzyme activity. Prepare fresh buffers and reagents regularly.
Q3: I am observing high background or no signal in my Western blot for phospho-TAM kinases. What should I check?
-
Antibody Quality: Use validated antibodies specific for the phosphorylated form of the target kinase.
-
Cell Lysis: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target.
-
Positive and Negative Controls: Include a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., untreated or vehicle-treated cells) to validate your assay.[8]
-
Blocking: Inadequate blocking can lead to high background. Use an appropriate blocking agent (e.g., BSA or non-fat milk) for a sufficient amount of time.
-
Induction of Phosphorylation: Basal phosphorylation of TAM kinases may be low. Consider stimulating the cells with a ligand like Gas6 to induce robust phosphorylation before inhibitor treatment.
Q4: My cell-based assay shows variable results or unexpected toxicity. What are potential causes?
-
Compound Solubility and Stability: Ensure the inhibitor is fully dissolved in the vehicle (typically DMSO) and does not precipitate when diluted in cell culture media.[9] Some compounds may be unstable in media over long incubation periods.[3][9][10][11]
-
Vehicle Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Keep the final vehicle concentration consistent and as low as possible (typically <0.5%) across all wells, including controls.[12]
-
Cell Health and Passage Number: Use healthy, actively growing cells at a consistent passage number. High passage numbers can lead to phenotypic drift and altered responses.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure even cell distribution when plating.
-
Edge Effects: Evaporation from wells on the edge of a multi-well plate can concentrate media components and the inhibitor, leading to "edge effects." To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Q5: How do I select appropriate controls for my experiments with UNC-series TAM kinase inhibitors?
Effective experimental design relies on proper controls:[10][13][14]
-
Vehicle Control: This is essential to control for any effects of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Positive Control (for inhibition): A known, well-characterized inhibitor of the same target can be used to confirm that the assay system is responsive to inhibition.
-
Negative Control Compound: An inactive analogue of the inhibitor, if available, is an excellent control to demonstrate that the observed effects are due to target engagement and not off-target effects of the chemical scaffold.
-
Cell Line Controls: Compare the inhibitor's effect on a cell line that expresses the target kinase with one that does not (or has a knockout/knockdown of the target) to demonstrate on-target activity.
Quantitative Data
The following tables summarize the inhibitory activity of selected UNC-series TAM kinase inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of UNC-Series TAM Kinase Inhibitors
| Compound | MerTK IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Other Key Targets (IC50 in nM) | Reference(s) |
| UNC2025 | 0.74 | 122 | >1000 | FLT3 (0.8) | [1][2] |
| UNC5293 | 0.9 | >1000 | >1000 | FLT3 (>1000) | [4][5] |
| UNC569 | 2.9 | 37 | 48 | FLT3 (30) | [15] |
| UNC2250 | 1.7 | ~272 | ~102 | - | |
| UNC8212 | 1.5 | 1.3 | 6.7 | - | [6] |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol is a general guideline for determining the IC50 of a UNC-series inhibitor against a purified TAM family kinase.
Materials:
-
Purified recombinant MerTK, Axl, or Tyro3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
UNC-series inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Filter mats
Procedure:
-
Prepare serial dilutions of the UNC inhibitor in kinase buffer.
-
In a 96-well plate, add the inhibitor dilutions, purified kinase, and substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 10% TCA.
-
Spot the reaction mixture onto a filter mat.
-
Wash the filter mats extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Phospho-Kinase Inhibition Assay (Western Blot)
This protocol describes how to measure the inhibition of ligand-stimulated MerTK phosphorylation in a cellular context.
Materials:
-
Cells expressing MerTK (e.g., 697 B-ALL cells for UNC2025)[1][3]
-
Cell culture medium
-
UNC-series inhibitor
-
Recombinant Gas6 (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-phospho-MerTK, anti-total-MerTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or recover overnight.
-
Starve cells in serum-free medium for 4-6 hours if ligand stimulation is planned.
-
Pre-treat cells with various concentrations of the UNC inhibitor or vehicle (DMSO) for 1-2 hours.
-
If applicable, stimulate the cells with an appropriate concentration of Gas6 for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with antibodies against phospho-MerTK and total MerTK.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities and normalize the phospho-MerTK signal to the total MerTK signal for each treatment condition.
Visualizations
Caption: TAM Receptor Signaling Pathway and Inhibition.
Caption: Troubleshooting Logic for Experimental Variability.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGC-UNC [sgc-unc.org]
- 9. Union INCA1021 Manuals | ManualsLib [manualslib.com]
- 10. TAM Family Receptor kinase inhibition reverses MDSC-mediated suppression and augments anti-PD-1 therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAM kinase inhibition and immune checkpoint blockade- a winning combination in cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mer RTK Inhibitor, UNC569 Mer RTK Inhibitor, UNC569, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with UNC1021
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with UNC1021, a selective inhibitor of the L3MBTL3 protein.
FAQs: Understanding this compound and its Target
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor that selectively targets the Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) with a reported IC50 of 0.048 μM.[1] L3MBTL3 is a "reader" of histone and non-histone protein methylation, recognizing mono- and di-methylated lysine (B10760008) residues. Its primary function is to act as an adaptor protein, recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex to these methylated target proteins, leading to their ubiquitination and subsequent proteasomal degradation.[1] Therefore, this compound is expected to inhibit the degradation of L3MBTL3 target proteins.
Q2: What are the known cellular functions of L3MBTL3?
L3MBTL3 is involved in several critical cellular processes:
-
Transcriptional Repression: It is part of the machinery that represses gene expression.[2][3]
-
Protein Degradation: It mediates the degradation of key proteins such as the transcription factors SOX2 and E2F1, and the DNA methyltransferase DNMT1.[1][4]
-
Notch Signaling: L3MBTL3 interacts with RBPJ to repress Notch target genes.[3][5]
-
Hypoxia Response: It is involved in a negative feedback loop that regulates the stability of HIF-1α under hypoxic conditions.[6]
-
Hematopoiesis: L3MBTL3 is believed to play a role in the regulation of blood cell development.[2][3]
Q3: What are the potential reasons for unexpected results with this compound?
Unexpected results with this compound can arise from several factors:
-
Complex Downstream Effects: Inhibition of L3MBTL3 can lead to the stabilization of multiple, functionally diverse proteins, resulting in a cascade of downstream effects that may be cell-type specific and not immediately intuitive.
-
Off-Target Effects: Although reported as selective, like any small molecule inhibitor, this compound may have off-target activities at higher concentrations.
-
Experimental Variability: Differences in cell lines, experimental conditions (e.g., cell density, media components), and assay methods can all contribute to variability in results.
-
Cellular Compensation Mechanisms: Cells may adapt to the inhibition of L3MBTL3 over time, leading to compensatory changes in other pathways.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability, Proliferation, or Morphology
Q: My cells are showing decreased viability/proliferation or significant morphological changes after this compound treatment, which was not the expected outcome of my experiment. What could be the cause and how can I troubleshoot this?
A: Unexpected effects on cell health can be a direct consequence of L3MBTL3 inhibition or an off-target effect. L3MBTL3 knockout is known to be embryonic lethal in mice, suggesting an essential role in development and cell survival.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell phenotypes.
Experimental Protocols:
-
Protocol 1: Western Blot for L3MBTL3 Target Stabilization
-
Cell Treatment: Plate cells at a consistent density and treat with a dose-range of this compound (e.g., 0.1x, 1x, 10x, 100x of the IC50) and a vehicle control for a relevant time course (e.g., 6, 12, 24, 48 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against known L3MBTL3 targets (e.g., SOX2, DNMT1, E2F1, HIF-1α) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the fold-change in protein levels relative to the vehicle control.
-
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control for the desired duration.
-
Cell Fixation: Harvest and fix cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Issue 2: Unexpected Gene Expression Changes
Q: I am observing widespread and unexpected changes in my transcriptomic data (RNA-seq, qPCR) after this compound treatment. How can I determine if these are on-target effects?
A: L3MBTL3 is a transcriptional repressor, and its inhibition can lead to the de-repression of its target genes. Furthermore, the stabilization of transcription factors like SOX2 and E2F1 can lead to broad downstream changes in gene expression.
L3MBTL3 Signaling and Downstream Effects:
Caption: this compound inhibits L3MBTL3, leading to stabilization of target proteins and altered cellular signaling.
Troubleshooting Steps:
-
Confirm Target Protein Stabilization: Use the Western blot protocol above to confirm that known L3MBTL3 targets are stabilized at the concentration of this compound used for the transcriptomic experiment.
-
Gene Set Enrichment Analysis (GSEA): Analyze your transcriptomic data using GSEA to identify enriched pathways. Look for enrichment of pathways related to L3MBTL3 functions, such as Notch signaling, cell cycle regulation (E2F1 targets), and hypoxia response.
-
Compare with L3MBTL3 Knockdown/Knockout Data: If available in the literature for your cell type, compare your gene expression changes with those observed upon siRNA-mediated knockdown or CRISPR-Cas9 knockout of L3MBTL3. A significant overlap would support an on-target effect.
-
Chromatin Immunoprecipitation (ChIP-qPCR): To determine if a specific gene is a direct target of L3MBTL3-mediated repression, perform ChIP-qPCR.
-
Protocol 3: ChIP-qPCR
-
Cross-linking: Treat cells with this compound or vehicle, then cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against L3MBTL3 or an IgG control.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR: Perform quantitative PCR on the purified DNA using primers specific for the promoter region of the gene of interest. An enrichment in the L3MBTL3 IP sample compared to the IgG control indicates direct binding.
-
-
Quantitative Data Summary
Table 1: Reported IC50 Value for this compound
| Compound | Target | IC50 (μM) | Reference |
| This compound | L3MBTL3 | 0.048 | [1] |
Table 2: Potential Downstream Consequences of L3MBTL3 Inhibition
| Affected Protein/Pathway | Expected Consequence of L3MBTL3 Inhibition | Potential Phenotypic Outcome | References |
| SOX2 | Stabilization | Altered pluripotency and differentiation | [1][4] |
| DNMT1 | Stabilization | Changes in DNA methylation patterns | [1][4] |
| E2F1 | Stabilization | Altered cell cycle progression | [1] |
| HIF-1α | Stabilization | Enhanced hypoxia response | [6][8] |
| Notch Signaling | De-repression of target genes | Effects on cell fate and proliferation | [3][5] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental outcomes can vary, and it is recommended to consult the primary literature and perform appropriate control experiments.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. L3mbtl3 L3MBTL3 histone methyl-lysine binding protein [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L3mbtl3 MGI Mouse Gene Detail - MGI:2143628 - L3MBTL3 histone methyl-lysine binding protein [informatics.jax.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming UNC1021 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MERTK inhibitor, UNC1021. The information is designed to address common issues encountered during in vitro and in vivo experiments aimed at understanding and overcoming resistance to this therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of MERTK (Mer Tyrosine Kinase), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] MERTK is often overexpressed in various cancers and its activation promotes cancer cell survival, proliferation, and migration. It does so by activating downstream signaling pathways including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][3] this compound functions by binding to the ATP-binding pocket of the MERTK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream oncogenic signals.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to tyrosine kinase inhibitors (TKIs) in general, and to other MERTK inhibitors, can occur through several established mechanisms:
-
Upregulation of MERTK Expression: Cancer cells may increase the expression of the MERTK protein, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, rendering the inhibition of MERTK less effective. A common bypass mechanism involves the activation of other receptor tyrosine kinases, such as AXL or EGFR.[1][4]
-
Mutations in the MERTK Kinase Domain: Although not yet documented for this compound, mutations in the drug-binding site of the target kinase are a common resistance mechanism for other TKIs. These mutations can reduce the binding affinity of the inhibitor.
-
Increased Drug Efflux: Cancer cells may upregulate the expression of drug efflux pumps, which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my resistant cells have upregulated MERTK?
You can assess MERTK protein levels in your sensitive and resistant cell lines using the following techniques:
-
Western Blotting: This is the most common method to quantify MERTK protein expression. Compare the band intensity of MERTK in your resistant cells to the parental sensitive cells.
-
Flow Cytometry: If you have a fluorescently labeled antibody against an extracellular domain of MERTK, you can use flow cytometry for a quantitative comparison of surface MERTK expression.
-
Quantitative PCR (qPCR): To determine if the upregulation is at the transcriptional level, you can measure MERTK mRNA levels using qPCR.
Q4: What are some strategies to overcome resistance to this compound?
Based on the potential resistance mechanisms, several strategies can be explored:
-
Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway (e.g., an AXL inhibitor or an EGFR inhibitor) can be a highly effective strategy.[1][4]
-
Development of Second-Generation Inhibitors: If resistance is due to a specific mutation in MERTK, a second-generation inhibitor designed to bind to the mutated kinase could be effective.
-
Inhibition of Drug Efflux Pumps: If increased drug efflux is the cause of resistance, co-treatment with an inhibitor of the specific efflux pump may restore sensitivity to this compound.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in cell viability assays.
Symptoms:
-
The IC50 value of this compound in your cell line has significantly increased compared to previous experiments or published data.
-
You observe reduced apoptosis or cell death at previously effective concentrations of this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental, sensitive cell line using an MTT or similar cell viability assay. 2. Investigate Mechanism: Proceed to the troubleshooting guides for investigating specific resistance mechanisms (Problem 2 and 3). |
| Incorrect drug concentration | 1. Verify Stock Solution: Ensure the stock solution of this compound is at the correct concentration and has been stored properly. 2. Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment. |
| Cell culture issues | 1. Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling. 2. Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect drug sensitivity. |
Problem 2: Investigating MERTK-dependent resistance.
Symptoms:
-
Your this compound-resistant cells show increased MERTK protein levels compared to sensitive cells.
Experimental Workflow to Confirm MERTK Upregulation:
Caption: Workflow for confirming MERTK upregulation in resistant cells.
Troubleshooting Steps:
| Experimental Step | Potential Issue | Troubleshooting Suggestion |
| Western Blot | Weak or no MERTK signal | 1. Increase Protein Load: Load a higher amount of protein onto the gel. 2. Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration. 3. Check Transfer Efficiency: Use a Ponceau S stain to verify protein transfer to the membrane. |
| High background | 1. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Increase Washing Steps: Increase the number and duration of washes. |
Problem 3: Investigating bypass pathway activation.
Symptoms:
-
Your this compound-resistant cells do not show a significant increase in MERTK expression.
-
You hypothesize that an alternative signaling pathway is compensating for MERTK inhibition.
Experimental Workflow to Identify Bypass Pathway Activation:
Caption: Workflow for identifying activated bypass signaling pathways.
Troubleshooting Steps:
| Experimental Step | Potential Issue | Troubleshooting Suggestion |
| Phospho-protein Array | No clear candidate pathways | 1. Check Lysate Quality: Ensure that your cell lysates are of high quality and that phosphatase inhibitors were used. 2. Use a Broader Array: Consider using a more comprehensive phospho-kinase array. |
| Western Blot Validation | Inconsistent phosphorylation levels | 1. Time Course Experiment: Perform a time course of this compound treatment to determine the optimal time point for observing changes in phosphorylation. 2. Use Fresh Lysates: Prepare fresh cell lysates for each experiment to avoid protein degradation. |
| Co-Immunoprecipitation (Co-IP) | No interaction detected | 1. Optimize Lysis Buffer: The stringency of the lysis buffer is critical for preserving protein-protein interactions. Try different detergents and salt concentrations. 2. Antibody Validation: Ensure your antibody is suitable for Co-IP. |
Data Presentation
Table 1: Representative IC50 Values of MERTK Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (nM) |
| UNC2025* | Leukemia | MOLM-14 | 2.7 |
| MRX-2843 | AML | Kasumi-1 | <100 |
| MRX-2843 | AML | NOMO-1 | <100 |
| BMS-777607 | Breast Cancer | E0771 | Not specified |
| R428 (AXL inhibitor) | TNBC | Multiple | 14 |
*UNC2025 is a closely related analog of this compound. Data for this compound is limited in publicly available literature.
Table 2: Key Reagents and Antibodies for Troubleshooting this compound Resistance
| Reagent/Antibody | Application | Supplier (Example) |
| This compound | MERTK Inhibition | Commercially available |
| Anti-MERTK Antibody | Western Blot, Co-IP | Cell Signaling Technology |
| Anti-phospho-MERTK Antibody | Western Blot | Thermo Fisher Scientific |
| Anti-AXL Antibody | Western Blot | R&D Systems |
| Anti-phospho-AXL Antibody | Western Blot | Cell Signaling Technology |
| Anti-EGFR Antibody | Western Blot | Santa Cruz Biotechnology |
| Anti-phospho-EGFR Antibody | Western Blot | Cell Signaling Technology |
| HRP-conjugated Secondary Antibodies | Western Blot | Bio-Rad |
| Protein A/G Agarose (B213101) Beads | Co-IP | Santa Cruz Biotechnology |
| Phosphatase Inhibitor Cocktail | Western Blot, Co-IP | Roche |
| Protease Inhibitor Cocktail | Western Blot, Co-IP | Roche |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for Phosphorylated MERTK
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MERTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MERTK and a loading control (e.g., GAPDH or β-actin) for normalization.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant with a primary antibody against the protein of interest (e.g., MERTK) overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.
Signaling Pathway Diagrams
Caption: Simplified MERTK signaling pathway and the inhibitory action of this compound.
References
- 1. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MERTK Inhibition as a Targeted Novel Cancer Therapy [mdpi.com]
- 3. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of UNC1021
Frequently Asked Questions (FAQs)
Q1: How should I store UNC1021 for long-term use?
A: For long-term storage, it is recommended to store this compound as a solid (powder) at -20°C. When stored under these conditions, the compound is expected to be stable for an extended period.
Q2: I have prepared a stock solution of this compound. How should I store it?
A: Stock solutions of this compound should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -80°C for up to one year or at -20°C for up to one month. For optimal results, it is always best to use freshly prepared solutions.
Q3: My shipment of this compound arrived at room temperature. Is the compound still viable?
A: While long-term storage is recommended at low temperatures, many small molecules are stable at ambient temperatures for short durations, such as during shipping. However, upon receipt, it is crucial to transfer the compound to the recommended storage conditions as soon as possible.
Q4: What solvents are recommended for dissolving this compound?
A: The solubility of this compound should be confirmed from the supplier's datasheet. For a related compound, UNC2025, DMSO is a suitable solvent for creating high-concentration stock solutions. When preparing aqueous solutions for in vitro or in vivo experiments, it is common to dilute a high-concentration DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my experiment. | Improper storage of the solid compound or stock solution. | Ensure the solid compound has been stored at -20°C. For stock solutions, verify they have been stored at -80°C or -20°C for the recommended duration and that repeated freeze-thaw cycles have been avoided. Prepare a fresh stock solution from the solid and repeat the experiment. |
| Degradation of the compound in the experimental media. | The stability of this compound in your specific experimental media and conditions (e.g., temperature, pH) may be limited. It is advisable to prepare working solutions fresh just before use. | |
| Precipitation of this compound in my aqueous experimental buffer. | Low aqueous solubility. | Many organic small molecules have limited solubility in aqueous solutions. Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low enough to be tolerated by your assay but sufficient to keep the compound in solution. Sonication may help to dissolve the compound. Consider using a surfactant or co-solvent if compatible with your experiment. |
| Inconsistent results between experiments. | Inconsistent concentration of stock solutions due to solvent evaporation or improper mixing. | Ensure vials are tightly sealed to prevent solvent evaporation. Before each use, allow the stock solution to thaw completely and vortex gently to ensure a homogenous solution. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize the number of times the main stock is thawed and refrozen. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability for a related compound, UNC2025, which can be used as a guideline for this compound in the absence of specific data.
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | ≥ 3 years |
| Solution in Solvent | -80°C | 1 year |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the compound is completely dissolved. Sonication in a water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Logical workflow for the preparation and storage of this compound.
Validation & Comparative
A Comparative Guide to G9a Inhibitors: UNC0642 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0642 against other prominent inhibitors of the histone methyltransferase G9a (EHMT2). It includes quantitative performance data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
G9a, and its closely related homolog G9a-like protein (GLP or EHMT1), are the primary enzymes responsible for histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1/2). These epigenetic marks are critical for establishing and maintaining transcriptional repression in euchromatin. The dysregulation of G9a has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. This guide focuses on UNC0642, a potent and selective chemical probe for G9a/GLP, and compares its performance with other widely used inhibitors such as BIX-01294, UNC0638, and A-366.
(Note: The specific compound "UNC1021" was not found in extensive searches of scientific literature and databases. Based on the nomenclature and target, this guide will focus on UNC0642, a well-characterized and highly relevant G9a inhibitor from the same chemical series developed at the University of North Carolina.)
Data Presentation: Quantitative Comparison of G9a Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of key G9a inhibitors.
Table 1: Biochemical Potency Against G9a and GLP
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Mechanism of Action |
| UNC0642 | <2.5[1][2][3] | <2.5[4] | Substrate-Competitive |
| UNC0638 | <15[4] | 19[4] | Substrate-Competitive[5] |
| A-366 | 3.3[4] | 38[4] | Peptide-Competitive[6] |
| BIX-01294 | 1,700 - 2,700[4] | 900[4] | Substrate-Competitive |
| UNC0321 | 6 - 9[7] | 15 - 23[7] | Substrate-Competitive |
| UNC0224 | 15 - 57[8] | 20 - 58[8] | Substrate-Competitive |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular H3K9me2 IC50 (nM) | Selectivity Profile |
| UNC0642 | 106 - 110[3][9] | >20,000-fold vs. 13 other methyltransferases; >2,000-fold vs. EZH2[1][3] |
| UNC0638 | ~81 | >10,000-fold vs. SETD7, SETD8, PRMT3, SUV39H2 |
| A-366 | ~100 | >1000-fold vs. 21 other methyltransferases[4] |
| BIX-01294 | ~4,100 | Selective for G9a/GLP; no significant activity at other HMTs[4] |
| UNC0321 | 11,000[7] | Selective for G9a/GLP |
| UNC0224 | Not widely reported | Inactive against SETD7/9, SETD8, PRMT3, JMJD2E[8] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: G9a/GLP-mediated gene silencing pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for the discovery and validation of G9a inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
G9a Biochemical Inhibition Assay (AlphaLISA)
This protocol is adapted for a high-throughput, homogeneous assay format to measure the dimethylation of a biotinylated Histone H3 peptide substrate.[10][11][12]
Materials:
-
G9a enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
Test inhibitors (e.g., UNC0642)
-
AlphaLISA anti-H3K9me2 Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well ProxiPlate
Procedure:
-
Compound Plating: Prepare serial dilutions of test inhibitors in DMSO and dispense into the 384-well plate.
-
Enzyme/Substrate Mix: Prepare a mix containing G9a enzyme and the biotinylated H3 peptide substrate in assay buffer. Add this mix to the wells containing the inhibitors and pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Prepare a solution of SAM in assay buffer and add it to the wells to start the enzymatic reaction.
-
Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and initiate detection by adding AlphaLISA Acceptor beads diluted in an appropriate buffer. Incubate for 60 minutes at room temperature.
-
Add Donor Beads: Add Streptavidin Donor beads. This step should be performed in subdued light. Incubate for 30 minutes in the dark at room temperature.
-
Read Plate: Measure the AlphaLISA signal (emission at 615 nm) using an enabled plate reader. The signal is proportional to the amount of H3K9me2 produced.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and determine IC50 values by fitting the data to a dose-response curve.
S-adenosyl-L-homocysteine Hydrolase (SAHH)-Coupled Assay
This is an orthogonal biochemical assay that continuously monitors the production of S-adenosyl-L-homocysteine (SAH), the universal by-product of SAM-dependent methylation reactions.[13][14][15]
Materials:
-
G9a enzyme and H3 peptide substrate
-
SAM
-
Test inhibitors
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Black, low-volume 384-well plate
Procedure:
-
Prepare Reagents: Prepare solutions of G9a, peptide substrate, SAHH, and the fluorescent probe in reaction buffer.
-
Compound Incubation: Dispense serial dilutions of inhibitors into the plate. Add the G9a enzyme and incubate for 15 minutes.
-
Reaction Mix: Add a reaction mix containing the peptide substrate, SAHH, and the fluorescent probe to all wells.
-
Initiate Reaction: Start the reaction by adding SAM to all wells.
-
Monitor Fluorescence: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of SAH production and thus G9a activity.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate IC50 values by plotting the reaction rates against inhibitor concentration.
In-Cell Western (ICW) Assay for Cellular H3K9me2 Levels
This cell-based assay quantifies the level of a specific protein or post-translational modification (in this case, H3K9me2) directly in fixed cells in a multi-well plate format.[16][17][18][19]
Materials:
-
Adherent cells (e.g., MDA-MB-231, PC3)
-
96-well black-walled, clear-bottom plates
-
Test inhibitors
-
Fixation Solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-H3K9me2
-
Normalization Control: Mouse anti-α-Tubulin or a DNA stain (e.g., DRAQ5)
-
Secondary Antibodies: IRDye-conjugated anti-rabbit (e.g., IRDye 800CW) and anti-mouse (e.g., IRDye 680RD)
-
Wash Buffer (e.g., 0.1% Tween-20 in PBS)
Procedure:
-
Cell Culture: Seed cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the test inhibitors for a specified duration (e.g., 48-72 hours).
-
Fixation: Remove the culture medium and add formaldehyde solution to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS, then add permeabilization buffer and incubate for 20-30 minutes with gentle shaking.
-
Blocking: Wash the cells and add blocking buffer. Incubate for 1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and normalization control) in antibody dilution buffer. Add the antibody cocktail to the wells and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells multiple times. Add the diluted IRDye-conjugated secondary antibodies. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells thoroughly to remove unbound antibodies. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the integrated intensity of the signal in each channel (e.g., 700 nm for normalization, 800 nm for H3K9me2). Normalize the H3K9me2 signal to the tubulin/DNA signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 12. AlphaLISA G9a Histone H3-Lysine N-methyltransferase assay | Revvity [revvity.co.jp]
- 13. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 18. licorbio.com [licorbio.com]
- 19. biomol.com [biomol.com]
A Comparative Guide to L3MBTL3 Inhibitors: UNC1021 vs. UNC1215
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the L3MBTL Histone Methyl-Lysine Binding Protein 3 (L3MBTL3): UNC1021 and UNC1215. The data presented is compiled from publicly available research to assist in the selection of the appropriate chemical probe for studying the role of L3MBTL3 in cellular processes and its potential as a therapeutic target.
Introduction to L3MBTL3
L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. It functions as a "reader" of histone modifications, specifically recognizing mono- and di-methylated lysine (B10760008) residues on histone tails. This recognition is crucial for the regulation of gene expression. Emerging research has implicated L3MBTL3 in various signaling pathways and diseases, including cancer.
Efficacy and Potency Comparison
UNC1215 has been identified as a more potent cellular antagonist of L3MBTL3 compared to this compound.[1] The following table summarizes the key quantitative data for these two inhibitors.
| Inhibitor | Target | IC50 (nM) | Kd (nM) |
| This compound | L3MBTL3 | 48[2] | Not Reported |
| UNC1215 | L3MBTL3 | 40[3] | 120[3] |
IC50: The half maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value signifies a more potent inhibitor.
Kd: The dissociation constant, representing the concentration of a ligand at which half of the binding sites on a protein are occupied. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and UNC1215.
AlphaScreen Assay for IC50 Determination
The IC50 values for both this compound and UNC1215 against L3MBTL3 were determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) methylated histone peptide competition assay.[1] This assay measures the ability of the inhibitor to disrupt the interaction between L3MBTL3 and a biotinylated histone peptide.
Principle: The assay utilizes streptavidin-coated donor beads that bind to a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1) and nickel-chelate acceptor beads that bind to a His-tagged L3MBTL3 protein. When the protein and peptide interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will decrease the AlphaScreen signal.
General Protocol:
-
Reagents:
-
His-tagged L3MBTL3 protein
-
Biotinylated H4K20me1 peptide
-
Streptavidin Donor Beads
-
Nickel Chelate Acceptor Beads
-
Assay Buffer
-
This compound or UNC1215 at varying concentrations
-
-
Procedure:
-
Add His-tagged L3MBTL3 and the inhibitor (this compound or UNC1215) to the wells of a 384-well plate and incubate.
-
Add the biotinylated H4K20me1 peptide to the wells.
-
In a separate tube under subdued light, mix the Streptavidin Donor Beads and Nickel Chelate Acceptor Beads in assay buffer.
-
Add the bead mixture to the wells.
-
Incubate the plate in the dark at room temperature.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
The binding affinity (Kd) of UNC1215 to L3MBTL3 was determined by Isothermal Titration Calorimetry (ITC).[1] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and enthalpy of the interaction.
Principle: A solution of the ligand (UNC1215) is titrated into a solution of the protein (L3MBTL3) in the sample cell of a calorimeter. The heat change upon binding is measured and compared to a reference cell.
General Protocol:
-
Reagents:
-
Purified L3MBTL3 protein in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer).
-
UNC1215 dissolved in the same buffer.
-
-
Procedure:
-
Thoroughly dialyze the L3MBTL3 protein against the ITC buffer.
-
Dissolve UNC1215 in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the L3MBTL3 solution into the sample cell of the calorimeter.
-
Load the UNC1215 solution into the injection syringe.
-
Perform a series of injections of UNC1215 into the L3MBTL3 solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
L3MBTL3 Signaling and Experimental Workflow
L3MBTL3 is involved in transcriptional repression through its interaction with methylated histones. It has been shown to play a role in the Notch signaling pathway by interacting with RBPJ, a key transcriptional regulator in this pathway.[4] Furthermore, L3MBTL3 can mediate the degradation of other proteins, such as SOX2 and DNMT1, by recruiting a ubiquitin ligase complex.[5]
Below are diagrams illustrating the L3MBTL3 signaling pathway and a typical experimental workflow for evaluating L3MBTL3 inhibitors.
References
Knockdown vs. Small Molecule Inhibition of UNC1021's Target, L3MBTL3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic outcomes resulting from two common loss-of-function techniques targeting the methyl-lysine reader protein L3MBTL3: genetic knockdown (e.g., via siRNA) and inhibition by small molecules such as UNC1021 and its more potent analog, UNC1215. Understanding the nuances of each approach is critical for interpreting experimental results and advancing therapeutic strategies.
L3MBTL3 is a key epigenetic regulator involved in transcriptional repression and methylation-dependent protein degradation. Its dysregulation has been implicated in various diseases, including cancer and developmental disorders. Both knockdown and inhibition aim to abrogate L3MBTL3 function, but they do so through distinct mechanisms that can lead to overlapping yet potentially different cellular phenotypes.
Comparative Analysis of Phenotypes
The following table summarizes the observed and expected phenotypic consequences of L3MBTL3 knockdown versus inhibition with UNC1215, a well-characterized chemical probe that serves as a surrogate for this compound.
| Phenotypic Category | L3MBTL3 Knockdown (e.g., siRNA/shRNA) | UNC1215 Inhibition | Shared Phenotypic Outcomes |
| Mechanism of Action | Reduces the total cellular pool of L3MBTL3 mRNA and protein. | Competitively binds to the methyl-lysine binding pockets of the MBT domains of the L3MBTL3 protein, preventing it from recognizing its histone and non-histone substrates.[1] | Both methods result in the functional inactivation of L3MBTL3's methyl-lysine reader activity. |
| Molecular Interactions | Decreased levels of L3MBTL3 lead to reduced interaction with all its partners, including proteins involved in larger complexes. | Specifically disrupts the interaction of L3MBTL3 with its methyl-lysine-containing substrates, such as BCLAF1.[2][3] It may not affect interactions mediated by other domains of the protein. | Abrogation of L3MBTL3's ability to recognize and bind to methylated target proteins. |
| Protein Stability of Targets | Leads to the stabilization of proteins targeted by L3MBTL3 for degradation, such as DNMT1, SOX2, and E2F1.[4][5] | Expected to phenocopy knockdown by stabilizing the same set of target proteins. | Increased cellular levels of proteins normally targeted by the L3MBTL3-CRL4DCAF5 E3 ubiquitin ligase complex for proteolysis. |
| Cellular Localization | Not explicitly reported, but loss of the protein would eliminate its localization signature. | Increases the cellular mobility of GFP-L3MBTL3 fusion proteins and disrupts their localization into nuclear foci.[1][2][3] | Altered sub-nuclear dynamics of L3MBTL3-associated complexes. |
| Hematopoiesis | Promotes erythroid differentiation of human hematopoietic stem/progenitor cells.[6] | Not explicitly reported, but expected to have a similar pro-erythroid differentiation effect. | Potential for enhanced erythropoiesis. |
| Cancer Cell Phenotypes | L3MBTL3 expression levels in gastric cancer correlate with immune cell infiltration.[4] Knockdown of a related protein, L3MBTL2, inhibits neuroblastoma cell growth. | UNC1215 is being explored for its potential in treating malignant brain tumors.[1] | Potential anti-cancer effects through various mechanisms, including cell cycle regulation and modulation of the tumor microenvironment. |
| Signaling Pathways | Affects Notch signaling by reducing the repression of Notch target genes.[7] May impact the PI3K-AKT pathway.[4] | Expected to derepress Notch target genes similarly to knockdown. | Modulation of key signaling pathways involved in cell fate, proliferation, and survival. |
| Specificity & Off-Target Effects | Can have off-target effects due to the siRNA machinery engaging with unintended mRNA transcripts. | UNC1215 is highly selective for L3MBTL3 over other methyl-lysine reader domains. However, high concentrations could lead to off-target binding. | Potential for unintended cellular consequences depending on the specifics of the experimental system. |
| Temporal Control | Onset and duration of protein depletion are dependent on mRNA and protein turnover rates. Reversibility requires re-introduction of the gene. | Rapid and reversible onset of action. The effect is maintained as long as the inhibitor is present and can be washed out. | Both allow for the study of L3MBTL3 loss-of-function. |
Experimental Protocols
siRNA-Mediated Knockdown of L3MBTL3 in Cell Culture
This protocol provides a general framework for transiently knocking down L3MBTL3 expression in a mammalian cell line. Optimization of siRNA concentration, transfection reagent, and incubation time is crucial for each specific cell line.
Materials:
-
Validated siRNA targeting L3MBTL3 and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium appropriate for the cell line.
-
6-well tissue culture plates.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (L3MBTL3-targeting or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
The optimal time for analysis will depend on the protein's half-life. Harvest cells for downstream analysis (e.g., qRT-PCR to confirm mRNA knockdown, Western blot to confirm protein depletion, or phenotypic assays).
-
Inhibition of L3MBTL3 with UNC1215 in Cell Culture
This protocol describes the treatment of cells with UNC1215 to inhibit L3MBTL3 function.
Materials:
-
UNC1215 (and a negative control compound, if available).
-
DMSO for stock solution preparation.
-
Complete cell culture medium.
-
Cells of interest plated in appropriate culture vessels.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of UNC1215 (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C.
-
Cell Treatment:
-
On the day of the experiment, thaw the UNC1215 stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is important to perform a dose-response curve to determine the optimal concentration for L3MBTL3 inhibition without causing cytotoxicity. Effective concentrations are often in the nanomolar to low micromolar range.[1] A vehicle control (DMSO) should be run in parallel.
-
Remove the existing medium from the cells and replace it with the medium containing UNC1215 or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Perform downstream analysis, such as co-immunoprecipitation to assess disruption of protein interactions or phenotypic assays (e.g., proliferation, apoptosis).
-
Visualizing the Molecular Consequences
The following diagrams illustrate the key molecular events affected by L3MBTL3 knockdown and inhibition.
Conclusion
Both knockdown and small molecule inhibition are powerful tools for studying the function of L3MBTL3. Knockdown provides a robust method for assessing the long-term consequences of protein loss, while inhibitors like UNC1215 offer acute and reversible control over protein function, which can be invaluable for dissecting dynamic cellular processes. The choice of method should be guided by the specific biological question being addressed. For validating L3MBTL3 as a drug target, demonstrating similar phenotypic outcomes with both genetic and pharmacological approaches provides a stronger rationale for therapeutic development. This guide serves as a foundational resource for designing and interpreting experiments aimed at understanding the complex biology of L3MBTL3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Depletion of L3MBTL1 promotes the erythroid differentiation of human hematopoietic progenitor cells: possible role in 20q- polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Orthogonal Validation of UNC1021 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC1021, a selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), with alternative compounds and outlines experimental methodologies for the orthogonal validation of its activity. The provided data and protocols are intended to assist researchers in designing and interpreting experiments to confirm the on-target effects of this compound.
Introduction to this compound and L3MBTL3
This compound is a chemical probe that selectively inhibits the methyl-lysine (Kme) reader function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] L3MBTL3 recognizes mono- and di-methylated lysine (B10760008) residues on histone and non-histone proteins, playing a crucial role in transcriptional repression and the regulation of protein stability. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer. Orthogonal validation of a chemical probe's activity is essential to ensure that its observed biological effects are due to its interaction with the intended target and not off-target activities.
Comparative Analysis of L3MBTL3 Inhibitors
To robustly validate the activity of this compound, it is recommended to use it in conjunction with a more potent inhibitor, UNC1215, and a structurally similar but significantly less potent negative control, UNC1079.
| Compound | Target | IC50 (nM) | Kd (nM) | Description |
| This compound | L3MBTL3 | 48 | - | A selective L3MBTL3 inhibitor.[1] |
| UNC1215 | L3MBTL3 | 40 | 120 | A more potent and selective chemical probe for the L3MBTL3 methyl-lysine reader domain.[2] |
| UNC1079 | L3MBTL3 | >100,000 | - | A structurally similar, but substantially less potent antagonist, used as a negative control. |
Orthogonal Validation Strategies
A multi-pronged approach is recommended to validate the on-target activity of this compound. This involves biochemical, cellular, and genetic methods to provide converging lines of evidence.
Experimental Protocols
Biochemical Assays
a. AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the ability of this compound to disrupt the interaction between L3MBTL3 and a biotinylated histone peptide.
Protocol Outline:
-
Reagents: His-tagged L3MBTL3 protein, biotinylated histone H4K20me1 peptide, Streptavidin-coated Donor beads, and Ni-NTA-coated Acceptor beads.
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Procedure:
-
Add His-tagged L3MBTL3 and biotinylated H4K20me1 peptide to a 384-well plate.
-
Add serial dilutions of this compound, UNC1215 (positive control), and UNC1079 (negative control).
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Donor and Acceptor beads.
-
Incubate for 1 hour in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Expected Outcome: this compound and UNC1215 will cause a dose-dependent decrease in the AlphaScreen signal, while UNC1079 will have a minimal effect.
b. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to L3MBTL3, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Outline:
-
Reagents: Purified L3MBTL3 protein and this compound dissolved in the same dialysis buffer.
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Procedure:
-
Dialyze the protein extensively against the ITC buffer. Dissolve the compound in the final dialysis buffer.
-
Load the L3MBTL3 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the L3MBTL3 solution while monitoring the heat change.
-
-
Expected Outcome: A successful titration will yield a binding isotherm from which the binding affinity can be calculated.
Cellular Assays
a. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of this compound with L3MBTL3 in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol Outline:
-
Cell Line: A cell line endogenously expressing L3MBTL3 (e.g., HEK293T).
-
Procedure:
-
Treat cells with this compound or vehicle control for 1 hour.
-
Heat cell suspensions to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble L3MBTL3 in the supernatant by Western blot.
-
-
Expected Outcome: Binding of this compound should stabilize L3MBTL3, resulting in more soluble protein at higher temperatures compared to the vehicle control.
b. In-Cell Ubiquitination Assay
L3MBTL3 is known to mediate the ubiquitination and subsequent degradation of certain proteins. This assay determines if this compound can inhibit this process.
Protocol Outline:
-
Reagents: Cells co-transfected with plasmids expressing HA-tagged ubiquitin, Flag-tagged L3MBTL3, and a known L3MBTL3 substrate (e.g., DNMT1).
-
Procedure:
-
Treat transfected cells with this compound or a vehicle control.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the substrate protein using an anti-tag antibody.
-
Perform a Western blot on the immunoprecipitated material using an anti-HA antibody to detect ubiquitinated substrate.
-
-
Expected Outcome: this compound treatment should lead to a decrease in the ubiquitination of the L3MBTL3 substrate.
Genetic Approaches
a. siRNA/shRNA-mediated Knockdown
Reducing the expression of L3MBTL3 using RNA interference should phenocopy the effects of this compound treatment if the compound is acting on-target.
Protocol Outline:
-
Reagents: Validated siRNAs or shRNAs targeting L3MBTL3 and a non-targeting control.
-
Procedure:
-
Transfect cells with L3MBTL3-targeting or control si/shRNA.
-
After 48-72 hours, confirm L3MBTL3 knockdown by Western blot or qRT-PCR.
-
Perform a relevant phenotypic assay (e.g., cell proliferation, gene expression analysis) and compare the effect of L3MBTL3 knockdown to this compound treatment.
-
-
Expected Outcome: The phenotype observed upon L3MBTL3 knockdown should be similar to that observed with this compound treatment.
b. CRISPR/Cas9-mediated Knockout
Generating a stable L3MBTL3 knockout cell line provides a clean genetic background to test the specificity of this compound.
Protocol Outline:
-
Reagents: gRNAs targeting L3MBTL3 and a Cas9 expression vector.
-
Procedure:
-
Transfect cells with the CRISPR/Cas9 components.
-
Select and validate clonal cell lines with confirmed L3MBTL3 knockout.
-
Treat the knockout cells and wild-type control cells with this compound and perform a relevant phenotypic assay.
-
-
Expected Outcome: this compound should have no effect on the phenotype in the L3MBTL3 knockout cells, confirming its on-target activity.
L3MBTL3 Signaling Context
L3MBTL3 has been shown to be a negative regulator of the Notch signaling pathway. It is recruited to Notch target genes by the transcription factor RBPJ and facilitates transcriptional repression.
By employing the comparative compounds and orthogonal validation methods detailed in this guide, researchers can confidently ascertain the on-target activity of this compound and further elucidate the biological functions of L3MBTL3.
References
Navigating the Kinome: A Comparative Selectivity Profile of UNC0638 Against a Kinase Panel
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring on-target effects and minimizing confounding off-target activities. This guide provides a comparative analysis of the kinase selectivity profile of UNC0638, a potent inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). Due to the limited public availability of a comprehensive kinase panel screen for UNC0638, this guide utilizes data from its closely related analog, UNC0642, as a proxy to illustrate its remarkable selectivity.
The development of targeted therapies necessitates a thorough characterization of a compound's interaction with the human kinome. Off-target kinase inhibition can lead to unforeseen cellular effects and potential toxicity, complicating the interpretation of experimental results and hindering clinical translation. UNC0638 has emerged as a valuable tool for studying the biological roles of G9a and GLP; however, its broader kinase selectivity profile is not extensively documented in publicly accessible literature.
To address this, we turn to UNC0642, an in vivo chemical probe for G9a and GLP that shares a high degree of structural similarity with UNC0638. A key study demonstrated that UNC0642 exhibits exceptional selectivity, showing no significant inhibition against a panel of 50 representative kinases at a concentration of 10 µM.[1] This finding strongly suggests a similar high degree of selectivity for UNC0638 against the kinome.
Comparative Kinase Selectivity Data
The following table summarizes the inhibitory activity of UNC0642 against a diverse panel of 50 kinases. The data, presented as percent inhibition at a 10 µM concentration, underscores the compound's clean profile against the kinome. For comparative context, while specific kinase panel data for the earlier G9a/GLP inhibitor, BIX-01294, is scarce, it is generally considered to have a less favorable selectivity and higher off-target potential compared to the UNC series of inhibitors.
| Kinase Target | Percent Inhibition at 10 µM UNC0642 |
| Tyrosine Kinases | |
| ABL1 | <20% |
| ALK | <20% |
| AXL | <20% |
| EGFR | <20% |
| EPHA2 | <20% |
| ERBB2 | <20% |
| FAK | <20% |
| FGFR1 | <20% |
| FLT3 | <20% |
| INSR | <20% |
| JAK2 | <20% |
| KDR (VEGFR2) | <20% |
| KIT | <20% |
| LCK | <20% |
| MET | <20% |
| PDGFRB | <20% |
| SRC | <20% |
| TIE2 | <20% |
| Serine/Threonine Kinases | |
| AKT1 | <20% |
| AURKA | <20% |
| BRAF | <20% |
| CAMK2A | <20% |
| CDK1/CycB | <20% |
| CDK2/CycA | <20% |
| CHEK1 | <20% |
| CSNK1D | <20% |
| GSK3B | <20% |
| IKBKE | <20% |
| MAP2K1 (MEK1) | <20% |
| MAPK1 (ERK2) | <20% |
| MAPK14 (p38a) | <20% |
| MAPKAPK2 | <20% |
| MTOR | <20% |
| PAK1 | <20% |
| PIM1 | <20% |
| PLK1 | <20% |
| PRKACA | <20% |
| PRKCD | <20% |
| ROCK1 | <20% |
| RPS6KA1 (p90RSK) | <20% |
| SGK1 | <20% |
| Other Kinases | |
| ATM | <20% |
| ATR | <20% |
| CSNK2A1 | <20% |
| DNAPK | <20% |
| PIK3CA | <20% |
| PIK3CG | <20% |
| PRKAA1 (AMPK) | <20% |
| STK11 (LKB1) | <20% |
Note: This data is for UNC0642, a close analog of UNC0638, and is used here as a representative profile of high selectivity.[1]
Experimental Protocols
The determination of a compound's kinase selectivity profile is typically achieved through high-throughput screening assays. Two common methodologies are radiometric assays and luminescence-based assays.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This traditional and robust method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
Protocol Outline:
-
Reaction Setup: In a 96- or 384-well filter-bottom plate, a reaction mixture is prepared containing the purified kinase enzyme, a kinase-specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-³³P]ATP and MgCl₂.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Washing: The reaction is stopped by the addition of a solution such as phosphoric acid. The plate is then washed multiple times to remove unincorporated [γ-³³P]ATP, while the phosphorylated substrate remains bound to the filter membrane.
-
Detection: After drying the plate, the amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC₅₀ values are then determined by fitting the data to a dose-response curve.
ADP-Glo™ Luminescence-Based Kinase Assay
This homogeneous, non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Kinase Reaction: In a multi-well plate, the kinase, substrate, ATP, and test compound are combined in an appropriate reaction buffer. The reaction is incubated for a specific time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP. This step is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP produced in the initial kinase reaction back into ATP. It also contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of newly synthesized ATP. This step is incubated for 30-60 minutes at room temperature.
-
Detection: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescent signal compared to the vehicle control indicates inhibition of kinase activity. The data is then used to calculate percent inhibition and determine IC₅₀ values.
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagram illustrates a generalized experimental workflow for determining a kinase inhibitor's selectivity profile.
References
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UNC1062's Performance Against Homologous Proteins Supported by Experimental Data.
UNC1062 has emerged as a potent small molecule inhibitor targeting the MERTK receptor tyrosine kinase. As a member of the TAM (TYRO3, AXL, MERTK) family of kinases, understanding the selectivity profile of UNC1021 is crucial for its development as a therapeutic agent and a chemical probe. This guide provides a comparative analysis of UNC1062's cross-reactivity with its closely related protein kinases, AXL and TYRO3, presenting key quantitative data and the experimental methodology used for its determination.
Selectivity Profile of UNC1062 Against TAM Family Kinases
UNC1062 demonstrates notable selectivity for MERTK over the other TAM family members, AXL and TYRO3. The inhibitory activity of UNC1062 is most potent against MERTK, with significantly higher concentrations required to inhibit AXL and TYRO3 to the same extent. This selectivity is critical for minimizing off-target effects and for dissecting the specific biological roles of MERTK.
| Compound | Target Kinase | IC50 (nM) | Selectivity (fold vs. MERTK) |
| UNC1062 | MERTK | 1.1[1][2] | 1 |
| AXL | 85[3] | ~77 | |
| TYRO3 | 60[3] | ~55 |
The TAM Receptor Tyrosine Kinase Family
The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MERTK, are key regulators of the immune system, promoting the clearance of apoptotic cells and suppressing inflammation.[4] These kinases share a high degree of structural homology in their intracellular kinase domains, making the development of selective inhibitors a significant challenge. Dysregulation of TAM kinase signaling has been implicated in various diseases, including cancer and autoimmune disorders.
Downstream Signaling of TAM Kinases
Upon ligand binding and dimerization, TAM kinases autophosphorylate specific tyrosine residues in their intracellular domain. This creates docking sites for various signaling adaptors, leading to the activation of downstream pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways are crucial for cell survival, proliferation, and migration. The selective inhibition of one TAM family member, such as MERTK by UNC1062, can help to elucidate the specific contributions of that kinase to these signaling cascades.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency and selectivity of a kinase inhibitor. Below is a detailed protocol for a representative biochemical assay, the LanthaScreen™ Eu Kinase Binding Assay, which is commonly used to determine the IC50 values of compounds like UNC1062 against their target kinases.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination
This protocol describes the measurement of inhibitor potency by generating a 10-point IC50 curve.
Materials:
-
Purified MERTK, AXL, or TYRO3 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
UNC1062 (or other test compound)
-
384-well plate (low volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Experimental Workflow:
Procedure:
-
Compound Dilution:
-
Prepare a 10-point serial dilution of UNC1062 in 100% DMSO. A common starting concentration is 10 mM.
-
Perform an intermediate dilution of the compound series in Kinase Buffer A.
-
-
Reagent Preparation:
-
Prepare the Kinase/Antibody solution by mixing the respective kinase (MERTK, AXL, or TYRO3) and the Eu-anti-Tag antibody in Kinase Buffer A to the desired concentrations.
-
Prepare the Tracer solution by diluting the specific kinase tracer in Kinase Buffer A to the required concentration.
-
-
Assay Assembly:
-
Add the diluted UNC1062 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding the Tracer solution to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is typically a ratio of the acceptor emission (665 nm) to the donor emission (615 nm).
-
-
Data Analysis:
-
The raw TR-FRET ratios are converted to percent inhibition relative to the vehicle (0% inhibition) and a high-concentration inhibitor control (100% inhibition).
-
The percent inhibition is plotted against the logarithm of the UNC1062 concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This detailed protocol provides a robust framework for assessing the cross-reactivity of UNC1062 and other kinase inhibitors against their intended targets and related proteins, ensuring reliable and reproducible data for drug development and research applications.
References
A Comparative Analysis of UNC2025 and First-Generation MERTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the second-generation MERTK inhibitor, UNC2025, and first-generation MERTK inhibitors, including UNC569 and UNC1062. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, and their dysregulation is implicated in the development and progression of cancer. MERTK, a member of this family, has emerged as a promising therapeutic target. This guide offers a comparative overview of UNC2025, a potent and orally bioavailable dual MERTK/FLT3 inhibitor, against its predecessors, the first-generation MERTK inhibitors UNC569 and UNC1062.
Performance Data
The following tables summarize the in vitro and in vivo performance of UNC2025 and first-generation MERTK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | MERTK | AXL | TYRO3 | FLT3 | Selectivity (MERTK vs. AXL) | Selectivity (MERTK vs. TYRO3) | Reference |
| UNC2025 | 0.74 | 122 | 301 | 0.8 | ~165-fold | ~407-fold | [1][2] |
| UNC569 | 2.9 | 37 | 48 | - | ~13-fold | ~17-fold | [3] |
| UNC1062 | 1.1 | 85 | 60 | - | ~77-fold | ~55-fold | [1] |
Table 2: Cellular MERTK Phosphorylation Inhibition (IC50, nM)
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| UNC2025 | 697 (B-ALL) | 2.7 | [1][2] |
| UNC569 | 697 (B-ALL) | 141 | [4] |
| UNC569 | Jurkat (T-ALL) | 193 | [4] |
Table 3: Cellular Viability/Proliferation (IC50, µM)
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| UNC569 | 697 (B-ALL) | 0.5 | [4] |
| UNC569 | Jurkat (T-ALL) | 1.2 | [4] |
Signaling Pathways
MERTK activation triggers several downstream signaling cascades that promote cell survival, proliferation, and migration. Both first and second-generation inhibitors aim to block these pathways.
MERTK Signaling Pathway
Caption: Simplified MERTK signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay (Microfluidic Capillary Electrophoresis)
This protocol is a general representation based on methods used to characterize the inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MERTK, AXL, and TYRO3 kinases.
Materials:
-
Recombinant human MERTK, AXL, and TYRO3 kinase domains.
-
ATP and a suitable peptide substrate.
-
Test compounds (UNC2025, UNC569, UNC1062) dissolved in DMSO.
-
Kinase reaction buffer.
-
Microfluidic capillary electrophoresis system.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, combine the kinase, peptide substrate, and test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular MERTK Phosphorylation Assay (Western Blot)
Objective: To measure the inhibition of MERTK autophosphorylation in a cellular context.
Materials:
-
Human leukemia cell lines (e.g., 697, Jurkat).
-
Complete cell culture medium.
-
Test compounds (UNC2025, UNC569) dissolved in DMSO.
-
Pervanadate (B1264367) (phosphatase inhibitor).
-
Lysis buffer.
-
Antibodies: anti-phospho-MERTK, anti-total-MERTK, and appropriate secondary antibodies.
-
Western blot equipment and reagents.
Procedure:
-
Seed cells in culture plates and allow them to adhere or grow to a desired confluency.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).[1][4]
-
To stabilize the phosphorylated form of MERTK, add pervanadate to the cell cultures for a short period (e.g., 3 minutes) before harvesting.[1]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-MERTK and total MERTK, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MERTK signal to the total MERTK signal.
-
Calculate the percentage of inhibition of MERTK phosphorylation relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 697, Jurkat).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells at a predetermined density in 96-well plates and incubate overnight to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 hours).[4]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the inhibitors in a preclinical cancer model.
Procedure (based on UNC2025 studies):
-
Implant human leukemia cells (e.g., 697 cells) into immunocompromised mice (e.g., NOD/SCID/gamma).[1]
-
Allow the tumors to establish.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., UNC2025 at 50 or 75 mg/kg) or vehicle control orally once daily.[5]
-
Monitor tumor growth and the health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Analyze the data to determine the effect of the treatment on tumor growth and survival.
Experimental Workflow
Caption: General workflow for inhibitor characterization.
Conclusion
This comparative analysis demonstrates that UNC2025 represents a significant advancement over first-generation MERTK inhibitors. It exhibits superior potency and selectivity for MERTK in both biochemical and cellular assays. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of MERTK-targeted therapies.
References
- 1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UNC1021 and UNC1215: Potent Tools for Interrogating the L3MBTL3 Methyl-Lysine Reader
For researchers, scientists, and drug development professionals investigating the role of the methyl-lysine reader L3MBTL3, the selection of a potent and selective chemical probe is paramount. This guide provides an objective, data-driven comparison of two widely used tool compounds, UNC1021 and its more potent analog, UNC1215, to inform experimental design and accelerate discovery.
This comparison guide delves into the key performance metrics of this compound and UNC1215, presenting a clear, head-to-head analysis of their biochemical and cellular activities. We provide supporting experimental data, detailed methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows to empower researchers in their selection and application of these critical research tools.
Data Presentation: Quantitative Comparison of L3MBTL3 Inhibitors
The following table summarizes the key quantitative data for this compound, its more potent counterpart UNC1215, and the structurally similar but significantly less potent negative control, UNC1079. This allows for a direct comparison of their potency and binding affinity for the target protein, L3MBTL3.
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type |
| UNC1215 | L3MBTL3 | 40[1] | 120[1] | AlphaScreen, ITC |
| This compound | L3MBTL3 | 48[2] | Not Reported | AlphaScreen |
| UNC1079 | L3MBTL3 | >10,000[3] | Not Reported | AlphaScreen |
Mechanism of Action and Cellular Engagement
Both this compound and UNC1215 are potent antagonists of the L3MBTL3 methyl-lysine binding activity.[3] UNC1215, an analog of this compound, was developed through structure-activity relationship (SAR) studies to improve affinity and cellular activity.[3] It competitively displaces mono- or dimethyllysine-containing peptides from the MBT domains of L3MBTL3.[1] X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3.[1] In cellular assays, UNC1215 has been shown to be non-toxic and directly binds to L3MBTL3, increasing the cellular mobility of a GFP-L3MBTL3 fusion protein.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
AlphaScreen™ Assay for L3MBTL3 Inhibition
This assay is a bead-based, non-radioactive, homogeneous proximity assay used to measure the inhibition of L3MBTL3 binding to a methylated histone peptide.
Materials:
-
His6-tagged L3MBTL3 protein
-
Biotinylated H3K9me1 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 2 mM DTT, 0.05% Tween 20
-
Test compounds (this compound, UNC1215, UNC1079)
-
384-well Proxiplates (PerkinElmer)
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a mix of His6-tagged L3MBTL3 and biotinylated H3K9me1 peptide in assay buffer.
-
Add 9 µL of the protein-peptide mix to each well and incubate for 30 minutes at room temperature.
-
Prepare a mix of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer.
-
Add 2 µL of the bead mixture to each well and incubate for 30 minutes in the dark at room temperature.
-
Read the plates on an EnVision multilabel reader equipped with an HTS AlphaScreen laser.
-
The IC50 values are calculated from the resulting dose-response curves using a 4-parameter curve fit.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Purified L3MBTL3 protein
-
UNC1215
-
ITC Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
ITC instrument (e.g., MicroCal ITC200)
Protocol:
-
Thoroughly dialyze the L3MBTL3 protein against the ITC buffer.
-
Dissolve UNC1215 in the final dialysis buffer to ensure a perfect match.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the L3MBTL3 protein into the sample cell (typically at a concentration of 10-20 µM).
-
Load UNC1215 into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform the titration by injecting small aliquots of the ligand into the protein solution while monitoring the heat change.
-
A control titration of the ligand into buffer alone should be performed to determine the heat of dilution.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., one set of sites) to determine the Kd, n, and ΔH.
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Mobility
FRAP is a microscopy technique used to measure the dynamics of molecular mobility in living cells.
Materials:
-
HEK293 cells
-
GFP-L3MBTL3 fusion protein expression vector
-
UNC1215
-
Confocal microscope with a high-power laser for photobleaching
Protocol:
-
Transfect HEK293 cells with the GFP-L3MBTL3 expression vector.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Treat the cells with varying concentrations of UNC1215 or vehicle control.
-
Identify a region of interest (ROI) within the nucleus of a cell expressing GFP-L3MBTL3.
-
Acquire a pre-bleach image of the ROI.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Acquire a time-series of images of the cell to monitor the recovery of fluorescence in the bleached ROI.
-
Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
The rate of fluorescence recovery provides an indication of the mobility of the GFP-L3MBTL3 protein. An increase in mobility is consistent with the displacement of the protein from less mobile chromatin-bound states.
Mandatory Visualizations
The following diagrams illustrate the L3MBTL3 signaling pathway, the experimental workflow for the AlphaScreen assay, and the logical relationship of the compounds.
Caption: L3MBTL3 Signaling Pathway and Point of Inhibition.
Caption: AlphaScreen Experimental Workflow for L3MBTL3 Inhibition.
Caption: Logical Relationship of L3MBTL3 Tool Compounds.
References
Reproducibility of L3MBTL3 Inhibition: A Comparative Analysis of UNC1021 and its Analogs Across Different Laboratories
An in-depth guide for researchers, scientists, and drug development professionals on the consistency of findings related to the L3MBTL3 inhibitor UNC1021 and its more potent analog, UNC1215. This report synthesizes data from multiple studies to assess the reproducibility of their biochemical and cellular effects.
The study of epigenetic regulation has been significantly advanced by the development of chemical probes that can selectively modulate the activity of specific protein domains. One such probe, UNC1215, a potent and selective inhibitor of the methyl-lysine reader domain of L3MBTL3, has been instrumental in elucidating the protein's functions. This guide provides a comparative analysis of the findings related to this compound, an early antagonist of L3MBTL3, and its structurally related, more potent successor, UNC1215, across various research laboratories. The consistent findings for UNC1215 in subsequent studies serve as a proxy for the reproducibility of the initial discoveries associated with this class of inhibitors.
Biochemical Activity and Selectivity
The initial characterization of this compound and UNC1215 was reported by James et al. in 2013. Their work established the foundational biochemical data for these compounds. This compound was identified as a nanomolar antagonist of L3MBTL3's methyl-lysine binding activity. Subsequent structure-activity relationship (SAR) studies led to the development of UNC1215, which demonstrated significantly improved potency. To provide a clear comparison, the biochemical activities of this compound, the more potent UNC1215, and a structurally similar but less potent negative control, UNC1079, are summarized below.
| Compound | Target | Assay | IC50 (µM) | Kd (µM) | Reference Lab |
| This compound | L3MBTL3 | AlphaScreen | 0.048 | - | James et al. (2013) |
| UNC1215 | L3MBTL3 | AlphaScreen | 0.040 | 0.120 | James et al. (2013) |
| UNC1079 | L3MBTL3 | AlphaScreen | >10 | - | James et al. (2013) |
Subsequent studies from different laboratories have utilized UNC1215 to investigate the role of L3MBTL3 in various cellular processes. While these studies did not always re-characterize the IC50 or Kd, their observations of expected downstream cellular effects at comparable concentrations provide indirect evidence for the reproducibility of UNC1215's biochemical activity.
Cellular Effects of L3MBTL3 Inhibition
The primary utility of chemical probes like UNC1215 lies in their ability to elucidate the cellular functions of their targets. James et al. demonstrated that UNC1215 is non-toxic and can effectively engage L3MBTL3 in cells, leading to changes in its localization and interactions. Later studies have independently corroborated the utility of UNC1215 in modulating L3MBTL3-dependent pathways.
| Study | Cell Line | UNC1215 Concentration | Observed Effect | Consistency with Original Report |
| James et al. (2013) | HEK293 | 1 µM | Increased mobility of GFP-L3MBTL3 | Foundational study |
| Study on SOX2 Regulation | Mouse ES Cells | 5 µM | Stabilization of SOX2 protein | Consistent cellular target engagement |
| Study on HIF-1α Regulation | HepG2 | 10 µM | Increased HIF-1α protein levels | Consistent cellular target engagement |
The consistent observation of L3MBTL3-related phenotypes upon treatment with UNC1215 across different cell lines and biological contexts by independent research groups supports the reproducibility of the initial findings.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.
AlphaScreen Assay for L3MBTL3 Inhibition (as described in James et al., 2013)
-
Reagents : Biotinylated histone H3 peptide containing dimethylated lysine (B10760008) 9 (H3K9me2), Streptavidin-coated Donor beads, anti-6xHis antibody-conjugated Acceptor beads, His-tagged L3MBTL3 protein, and test compounds (this compound, UNC1215, UNC1079).
-
Procedure :
-
Add 5 µL of 4X test compound dilution in assay buffer (25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA) to a 384-well plate.
-
Add 5 µL of 4X His-L3MBTL3 protein to the wells.
-
Add 10 µL of a mixture of 2X biotinylated H3K9me2 peptide and 2X AlphaScreen beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis : The IC50 values were calculated from the dose-response curves using a standard four-parameter logistic fit.
Cellular Mobility Assay (Fluorescence Recovery After Photobleaching - FRAP) (as described in James et al., 2013)
-
Cell Culture and Transfection : HEK293 cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with a plasmid encoding GFP-L3MBTL3.
-
Compound Treatment : Transfected cells were treated with UNC1215 (1 µM) or vehicle control for 4 hours prior to imaging.
-
FRAP Imaging :
-
Cells were imaged using a confocal microscope equipped with a 488 nm laser.
-
A region of interest (ROI) within the nucleus was photobleached using a high-intensity laser pulse.
-
Fluorescence recovery in the bleached ROI was monitored over time by acquiring images at regular intervals.
-
-
Data Analysis : The fluorescence recovery curves were fitted to a one-phase exponential association equation to determine the mobile fraction and the half-time of recovery.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using Graphviz.
Caption: L3MBTL3 signaling pathway in protein degradation.
Caption: Experimental workflow for FRAP analysis.
Safety Operating Guide
Essential Guide to the Proper Disposal of UNC1021
For laboratory professionals engaged in pivotal research and development, the proper management and disposal of chemical compounds like UNC1021, a kinase inhibitor, are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated contaminated materials. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to handle this compound as a potent, potentially hazardous substance, adhering to the best practices for the disposal of high-potency active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.[1][2]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is crucial. As with many small molecule inhibitors, this compound should be treated as a potentially hazardous chemical.
Assumed Hazards:
-
Toxic if swallowed, inhaled, or in contact with skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Long-term toxicological properties may not be fully known.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[3][4]
-
Lab Coat: A standard laboratory coat to prevent skin exposure.[3]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is recommended to avoid dust inhalation.[3][4]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.[2]
Key Principles:
-
Separate Waste Streams: Do not mix this compound waste with incompatible waste streams. It should be collected separately unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Container Selection: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. The container must be in good condition with a secure, tight-fitting lid.[2]
III. Disposal Procedures for this compound Waste
The following protocols provide detailed methodologies for the disposal of this compound in its various forms.
A. Unused or Expired (Neat) this compound Compound
-
Containerization: Place the unused or expired solid this compound in a designated, robust, and sealable hazardous waste container.[1]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other components. The accumulation start date should also be recorded.[1][5]
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]
B. Liquid Waste Containing this compound
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the solvent(s) used.
-
Storage: Keep the container tightly sealed when not in use and store it in a secondary containment bin to prevent spills.[2]
-
Disposal: When the container is nearing full (approximately 80% capacity), request a pickup from your institution's EHS department.[2]
C. Contaminated Solid Waste
Items such as pipette tips, vials, gloves, and bench paper that have come into contact with this compound must be treated as hazardous waste.[1][3]
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[3]
-
Labeling: The solid waste container must be clearly labeled as "Hazardous Waste" with "this compound" listed as the chemical contaminant.
-
Disposal: Seal the container when it is full and arrange for collection by your institution's EHS department.
IV. Spill Cleanup and Decontamination
In the event of a this compound spill, immediate and proper cleanup is essential.
-
Alert Personnel: Notify your supervisor and your institution's EHS department immediately.[2]
-
Containment: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit. Prevent the spill from spreading or entering drains.[3]
-
Cleanup: For liquid spills, use an inert absorbent material. For solid spills, carefully scoop the material to avoid creating dust.[2][3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Collect all cleanup materials as hazardous waste.[1]
V. Disposal of Empty Containers
Empty containers that once held this compound must be handled properly to ensure no residual chemical is left.
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent.[6][7]
-
Collect Rinsate: The first rinsate should be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be managed as regular chemical waste, but institutional guidelines should be followed.[4]
-
Deface Label: Completely deface or remove the original label on the container.[7]
-
Final Disposal: Dispose of the clean, defaced container in accordance with your institution's guidelines for solid waste or recycling.[7]
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound in the public domain, a comparative data table is not applicable. However, the principles for handling potent compounds are universal. All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1]
Experimental Protocols
The primary "experimental protocol" for disposal is chemical waste management, which does not involve experimental assays but rather procedural steps for safety and compliance. The detailed methodologies are outlined in the step-by-step disposal plan above.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling UNC1021
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of UNC1021, a nanomolar antagonist of L3MBTL3 Kme-binding activity. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to maintain a safe research environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
Operational Plan: Step-by-Step Handling of this compound
Following a structured operational plan is key to the safe and effective use of this compound in a laboratory setting.
-
Preparation :
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling :
-
Wear the recommended PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust or aerosols. If the compound is a solid, handle it in a way that minimizes dust generation.
-
Use the compound in a well-ventilated area, such as a chemical fume hood, especially if heating or agitating the substance.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse.
-
Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Segregate this compound waste from other laboratory waste streams.
-
Do not mix with incompatible materials.
-
-
Containerization :
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical.
-
-
Disposal Procedure :
-
Dispose of waste this compound and any contaminated materials in accordance with federal, state, and local regulations.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
